molecular formula C8H7ClN2O3 B181304 N-(4-chloro-2-nitrophenyl)acetamide CAS No. 881-51-6

N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B181304
CAS No.: 881-51-6
M. Wt: 214.6 g/mol
InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound of significant interest in scientific research, primarily serving as a versatile synthetic intermediate and a crucial precursor in organic synthesis. Its molecular structure, which incorporates both chloro and nitro substituents on the phenyl ring, makes it a valuable building block for the construction of more complex nitrogen-containing heterocycles . Research indicates that N-(substituted phenyl)acetamides, like this compound, are key precursors for the synthesis of various biologically active heterocyclic compounds, including substituted quinolines and related structures . This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDUNBOWGVRUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383081
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-51-6
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-chloro-2-nitrophenyl)acetamide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics.

Introduction and Physicochemical Properties

N-(4-chloro-2-nitrophenyl)acetamide, with the IUPAC name N-(4-chloro-2-nitrophenyl)acetamide, is a substituted acetanilide that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a chloro and a nitro group on the phenyl ring, imparts specific reactivity that is instrumental in the construction of more complex molecules.

Table 1: Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide

PropertyValueSource
IUPAC Name N-(4-chloro-2-nitrophenyl)acetamidePubChem
CAS Number 881-51-6PubChem
Molecular Formula C₈H₇ClN₂O₃PubChem
Molecular Weight 214.61 g/mol PubChem
Melting Point 98 °CStenutz
Appearance Light yellow crystalline substanceVarious Suppliers
SMILES CC(=O)NC1=C(C=C(C=C1)Cl)[O-]PubChem

The presence of both electron-withdrawing (nitro and chloro) and an electron-donating (acetamido) group on the aromatic ring creates a unique electronic environment that dictates its chemical behavior.

Synthesis of N-(4-chloro-2-nitrophenyl)acetamide

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two common and illustrative synthetic routes are detailed below.

Method 1: Acylation of 4-chloro-2-nitroaniline

A straightforward and widely employed method involves the direct acylation of 4-chloro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline in a suitable solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-(4-chloro-2-nitrophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Cooling to 0 °C: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Slow Addition of Acetic Anhydride: Maintains control over the reaction temperature and prevents a runaway reaction.

  • Sodium Bicarbonate Wash: Neutralizes the acetic acid byproduct and any unreacted acetic anhydride, facilitating product isolation.

Method 2: Ortho-Nitration of N-(4-chlorophenyl)acetamide

An alternative approach involves the regioselective nitration of the more readily available N-(4-chlorophenyl)acetamide. The acetamido group is an ortho-, para-director; however, with the para position blocked by the chloro substituent, the nitration is directed to the ortho position.

Experimental Protocol:

  • To a stirred solution of N-(4-chlorophenyl)acetamide in a suitable solvent like dichloromethane, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent and a catalytic amount of N-hydroxyphthalimide (NHPI).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up by washing with water and brine.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Fe(NO₃)₃·9H₂O and NHPI: This reagent system offers a milder and more selective method for nitration compared to the traditional mixed acid (HNO₃/H₂SO₄) method, which can lead to over-nitration or degradation of the starting material.

  • Controlled Temperature: Temperature control is crucial for achieving the desired regioselectivity and preventing the formation of unwanted isomers.

Key Reactions and Mechanistic Insights

The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide stems from the reactivity of its functional groups. The two most important transformations are the reduction of the nitro group and the nucleophilic substitution of the chloroacetyl group (in a related methylated intermediate).

Reduction of the Nitro Group

The reduction of the ortho-nitro group to an amino group is a critical step in the synthesis of many pharmaceutical agents. The choice of reducing agent is paramount to ensure selectivity, especially in the presence of other reducible functional groups like the chloro substituent.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. However, care must be taken to avoid dehalogenation, which can be a side reaction with Pd/C.[1]

  • Metal/Acid Reduction: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is often chemoselective for the nitro group.[1] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation.[1]

Mechanism of Iron-Mediated Nitro Reduction:

The reduction with iron in an acidic medium is a heterogeneous reaction that involves the transfer of electrons from the surface of the iron particles to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct.

Caption: Stepwise reduction of a nitro group to an amine.

Role as a Precursor in Nintedanib Synthesis

N-(4-chloro-2-nitrophenyl)acetamide is a precursor to a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3] The synthesis involves the methylation of the acetamido nitrogen followed by nucleophilic substitution of the chloroacetyl group.

A novel synthetic route starts with p-nitroaniline, which is first acylated with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide. This is then methylated to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] This intermediate then undergoes further reactions, including the crucial reduction of the nitro group, to eventually form Nintedanib.[5]

Illustrative Synthetic Workflow for a Nintedanib Intermediate:

Nintedanib_Intermediate_Synthesis A N-(4-chloro-2-nitrophenyl)acetamide B Methylation (e.g., Dimethyl sulfate) A->B Step 1 C 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide B->C D Nucleophilic Substitution (with N-methylpiperazine) C->D Step 2 E N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide D->E F Nitro Group Reduction (e.g., Fe/HCl) E->F Step 3 G N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Key Nintedanib Intermediate) F->G

Caption: Synthetic pathway to a key intermediate of Nintedanib.

The ortho-nitro group in N-(4-chloro-2-nitrophenyl)acetamide plays a significant role in the reactivity of the molecule. Its electron-withdrawing nature can influence the acidity of the N-H proton of the acetamido group and the overall electronic properties of the aromatic ring.[6]

Applications in Drug Development and Agrochemicals

The primary value of N-(4-chloro-2-nitrophenyl)acetamide lies in its role as a versatile intermediate.

  • Pharmaceuticals: As highlighted, it is a crucial building block in the synthesis of Nintedanib.[2] The structural motifs derived from this intermediate are found in various biologically active compounds.

  • Agrochemicals: This compound and its derivatives are used in the synthesis of herbicides. For instance, it is an intermediate in the production of Quizalofop-Ethyl, a selective herbicide.[7]

Safety and Handling

N-(4-chloro-2-nitrophenyl)acetamide is a chemical that requires careful handling in a laboratory or industrial setting. Based on available safety data sheets, the following hazards are associated with this compound:

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific target organ toxicity, single exposure May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

In case of exposure, follow standard first-aid measures and seek medical attention.

Conclusion

N-(4-chloro-2-nitrophenyl)acetamide is a chemical intermediate of significant industrial importance. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel pharmaceuticals and other specialty chemicals. The insights provided in this guide are intended to support researchers in leveraging the full potential of this versatile molecule.

References

  • Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Geshem. Accessed January 31, 2026. [Link]

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Veeprho. Accessed January 31, 2026. [Link]

  • nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 31, 2026. [Link]

  • Hines, J. E., III, Martin, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

  • Stenutz, R. N-(4-chloro-2-nitrophenyl)acetamide. Stenutz. Accessed January 31, 2026. [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate.
  • Wen, Y. H., Li, X. M., Xu, L. L., Tang, X. F., & Zhang, S. S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

"N-(4-chloro-2-nitrophenyl)acetamide" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), often referred to as 4'-chloro-2'-nitroacetanilide, is a pivotal electrophilic intermediate in the synthesis of nitrogen-containing heterocycles.[1][2] Its structural motif—an acetamide group ortho to a nitro group—makes it a critical precursor for benzimidazoles and quinoxalines , scaffolds ubiquitous in oncology (e.g., kinase inhibitors) and anti-infective pharmacophores.[1][2]

While chemically stable under ambient conditions, this compound presents specific handling challenges due to its potential for skin sensitization and severe eye irritation.[1][2] This guide synthesizes field-proven handling protocols with mechanistic insights to ensure safety and reproducibility in drug development workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical state and solubility profile is the first line of defense in exposure prevention.[1][2]

Table 1: Physicochemical Constants

PropertyValueTechnical Note
CAS Number 881-51-6Unique identifier for inventory tracking.[2]
Molecular Formula C₈H₇ClN₂O₃MW: 214.61 g/mol .[1][2][3][4]
Appearance Light yellow crystalline solidColor intensity may vary with purity; darker yellow indicates oxidation/impurities.[1][2]
Melting Point 101–103 °CSharp melting point indicates high purity; broad range suggests hydrolysis to aniline.[1][2]
Solubility Soluble in DMSO, DMF, hot EthanolPoor solubility in water limits aqueous waste risks but necessitates organic solvent waste streams.[1][2]
LogP ~1.8Moderate lipophilicity; potential for dermal absorption.[1][2]

Hazard Identification & Toxicology

This compound is classified as an Irritant under GHS standards.[1][2] However, as a nitro-aromatic derivative, it carries latent risks of methemoglobinemia upon excessive systemic absorption, a trait common to this chemical class.[1][2]

Table 2: GHS Hazard Classification

Hazard CodeDescriptionMechanism of Action
H319 Causes serious eye irritationAcetamides can act as surfactants/irritants on mucosal membranes.[1][2]
H315 Causes skin irritationLipophilic nature allows penetration of the stratum corneum.[1][2]
H335 May cause respiratory irritationFine crystalline dust is easily inhaled; mechanical and chemical irritation of alveoli.[1][2]
H302 Harmful if swallowedNitro-reduction in the gut can generate toxic aniline metabolites.[1][2]

Critical Safety Insight: The ortho-nitro group increases the electrophilicity of the aromatic ring, making the compound more reactive toward biological nucleophiles compared to its non-nitrated analogs.[1][2] This necessitates stricter skin protection than standard acetanilides.[1][2]

Technical Workflow: Synthesis & Application

In drug discovery, this compound is rarely the end product.[1][2] It is the "masked" precursor to 4-chloro-1,2-phenylenediamine.[1][2] The following workflow describes its synthesis and subsequent reduction, a common pathway in generating benzimidazole libraries.

Validated Synthesis Protocol

Reaction: Acetylation of 4-chloro-2-nitroaniline.

  • Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Catalytic H₂SO₄ or Acetic Acid solvent.

  • Setup: 3-neck round bottom flask with reflux condenser and internal temperature probe.

  • Procedure:

    • Dissolve aniline derivative in glacial acetic acid at 60°C.

    • Add acetic anhydride dropwise to control exotherm.[1][2]

    • Reflux for 2–4 hours (Monitor via TLC; Mobile Phase: 30% EtOAc/Hexanes).[2]

    • Quench: Pour reaction mixture into crushed ice/water slurry. The product precipitates as a yellow solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water.[1][2]

Mechanistic Application Pathway

The value of N-(4-chloro-2-nitrophenyl)acetamide lies in the "reductive cyclization" sequence.[1][2]

SynthesisPathway Start 4-Chloro-2-nitroaniline (Starting Material) Intermediate N-(4-chloro-2-nitrophenyl)acetamide (Target Compound) Start->Intermediate Acetylation (Ac2O, Reflux) Reduced N-(2-amino-4-chlorophenyl)acetamide (Reduced Intermediate) Intermediate->Reduced Selective Reduction (Fe/AcOH or H2/Pd-C) Safety SAFETY CHECK: Monitor Exotherm during Reduction Step Intermediate->Safety Product 5-Chlorobenzimidazole (Drug Scaffold) Reduced->Product Cyclodehydration (Acid catalyzed)

Figure 1: The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide in generating benzimidazole pharmacophores.

Safe Handling & Engineering Controls

Engineering Controls
  • Dust Control: The solid is often a fine powder.[1][2] Weighing must be performed inside a Class I Biological Safety Cabinet or a chemical fume hood with a sash height <18 inches.[1][2]

  • Static Dissipation: Use anti-static weighing boats.[1][2] Nitro compounds can be shock-sensitive if dry and impure, though this specific acetamide is relatively stable.[1][2] Ground all glassware during large-scale transfers.[1][2]

Personal Protective Equipment (PPE)
  • Respiratory: If handling >500 mg outside a hood, a half-face respirator with P100 (HEPA) cartridges is mandatory to prevent inhalation of irritant dust.[1][2]

  • Dermal: Double-gloving is recommended.[1][2]

    • Inner Layer: Nitrile (4 mil).[2][5]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1][2]

    • Rationale: Nitro-aromatics can permeate standard latex rapidly.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient due to the severity of eye irritation (H319).[1][2]

Emergency Response
  • Eye Contact: Immediately flush with saline/water for 15 minutes .[1][2][6] The compound is lipophilic; residual solid may adhere to the eyelid.[1][2]

  • Spill Cleanup: Do not dry sweep.[1][2] Dampen the powder with an inert solvent (e.g., heptane) or water mist to suppress dust, then wipe up with chemically resistant pads.[1][2] Dispose of as hazardous organic waste.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Zhang, S. S., et al. (2006). Crystal structure and hydrogen bonding in 2-chloro-N-(4-nitrophenyl)acetamide derivatives. Acta Crystallographica Section E. Retrieved from [Link]

  • Angene Chemical (2025). Safety Data Sheet: N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Technical Whitepaper: Thermophysical Characterization and Synthesis of N-(4-chloro-2-nitrophenyl)acetamide

[1]

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo pigments.[1] Its precise characterization is essential for quality control in drug development, particularly as a precursor to 4-chloro-o-phenylenediamine .[1]

This guide provides an authoritative reference on its thermophysical properties, specifically its melting point—which serves as the primary indicator of purity—and details a self-validating synthesis protocol designed to minimize hydrolysis byproducts.[1]

Property Specification
Chemical Name N-(4-chloro-2-nitrophenyl)acetamide
Synonyms 4'-Chloro-2'-nitroacetanilide; 2-Acetylamino-5-chloronitrobenzene
CAS Number 881-51-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Target Melting Point 100 – 102 °C

Thermophysical Profile: The Melting Point Criticality[1]

For researchers, the melting point (MP) of N-(4-chloro-2-nitrophenyl)acetamide is the first line of defense against batch failure.[1] Unlike many acetanilides that exhibit high melting points (>150°C), this specific isomer displays a relatively low MP range due to the ortho-nitro group disrupting intermolecular hydrogen bonding.[1]

Confirmed Melting Point Range

The experimentally validated melting point for pure N-(4-chloro-2-nitrophenyl)acetamide is 100–102 °C [1][3].[1]

Differential Diagnosis via Melting Point

A common error in synthesis is confusing the target product with its starting material or isomers.[1] The table below illustrates how MP is used to distinguish these species.

CompoundStructure / CASMelting Point (°C)Diagnostic Note
Target Molecule CAS 881-51-6 100 – 102 °C Sharp melt indicates high purity.[1]
Starting Material 4-Chloro-2-nitroaniline116 – 118 °CHigher MP.[1] Presence indicates incomplete acetylation.[1]
Isomer 4-Nitroacetanilide213 – 216 °CDistinctly higher.[1][2] Indicates wrong starting isomer.
Derivative 2-Chloro-N-(4-nitrophenyl)acetamide182 – 184 °COften confused due to similar naming; contains chloroacetyl group.[1]

Expert Insight: If your isolated product melts between 105–115°C, do not assume high purity.[1] This "intermediate" range typically indicates a eutectic mixture of the product and unreacted starting amine (4-chloro-2-nitroaniline).[1] Recrystallization is required.[1]

Validated Synthesis Protocol

The following protocol utilizes Nucleophilic Acyl Substitution . We employ acetic anhydride (

1
Reagents & Materials
  • Substrate: 4-Chloro-2-nitroaniline (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 – 1.5 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (3.0 vol)

  • Catalyst (Optional): Conc. Sulfuric Acid (1-2 drops) – Accelerates reaction but requires careful quenching.[1]

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-chloro-2-nitroaniline and glacial acetic acid. Stir at room temperature until a suspension or partial solution is formed.

  • Acetylation: Add acetic anhydride dropwise over 20 minutes.

    • Control Point: Maintain temperature < 60°C to prevent di-acetylation.[1]

  • Reflux: Heat the mixture to mild reflux (approx. 118°C) for 2 hours. The solution should clarify and darken slightly.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (10x volume) with vigorous stirring.

  • Precipitation: The target acetamide will precipitate as a pale yellow/cream solid.[1] Stir for 30 minutes to ensure hydrolysis of excess acetic anhydride.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold water until the filtrate pH is neutral (pH 6-7).

  • Purification (Critical): Recrystallize from Ethanol/Water (95:5) . Dissolve in hot ethanol, filter while hot to remove insolubles, then cool slowly to 4°C.

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: 4-Chloro-2-nitroanilineReagentAdd Acetic Anhydride(in Glacial HOAc)Start->ReagentRefluxReflux (2 hrs, 118°C)Nucleophilic Acyl SubstitutionReagent->RefluxQuenchQuench in Ice Water(Hydrolysis of excess Ac2O)Reflux->QuenchFilterVacuum FiltrationQuench->FilterRecrystRecrystallization(Ethanol/Water)Filter->RecrystProductPure N-(4-chloro-2-nitrophenyl)acetamide(MP: 100-102°C)Recryst->Product

Figure 1: Validated workflow for the mono-acetylation of 4-chloro-2-nitroaniline.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectral markers. These markers confirm the conversion of the primary amine to the secondary amide.[1]

Infrared Spectroscopy (FT-IR)
  • Amide I Band (C=O): Look for a strong, sharp peak at 1680–1700 cm⁻¹ .[1]

  • Amide II Band (N-H bend): Visible around 1530–1550 cm⁻¹ .

  • Absence of Amine Doublet: The starting material (primary amine) shows two bands at 3400–3500 cm⁻¹.[1] The product should show a single N-H stretch around 3300 cm⁻¹.[1]

Proton NMR (¹H-NMR)
  • Methyl Group: A distinct singlet (3H) appears at δ 2.2–2.3 ppm (acetyl methyl).

  • Amide Proton: A broad singlet (1H) typically downfield at δ 10.0–10.5 ppm (D₂O exchangeable).

  • Aromatic Shift: The proton adjacent to the nitro group will show significant deshielding.[1]

Applications in Drug Development[1]

N-(4-chloro-2-nitrophenyl)acetamide is primarily a "protection-activation" intermediate.[1] The acetyl group protects the amine during nitration or chlorination of the ring, but in this specific isomer, the molecule is most often reduced to form 4-chloro-o-phenylenediamine (CAS 95-83-0).[1]

Pathway to Benzimidazoles

The reduction of the nitro group yields a diamine, which is the scaffold for 5-chlorobenzimidazoles—a class of compounds with potent anthelmintic (e.g., Triclabendazole analogs) and antiviral properties.[1]

ApplicationPathwayAcetamideN-(4-chloro-2-nitrophenyl)acetamide(Precursor)ReductionReduction (Fe/HCl or H2/Pd)Nitro -> AmineAcetamide->ReductionDeacetylation oftenoccurs here tooDiamine4-Chloro-o-phenylenediamine(CAS 95-83-0)Reduction->DiamineCyclizationCyclization(+ Formic acid / Carbonyl source)Diamine->CyclizationBenzimidazole5-Chloro-1H-benzimidazole(Pharma Scaffold)Cyclization->Benzimidazole

Figure 2: Synthetic pathway from the acetamide intermediate to bioactive benzimidazole scaffolds.[1]

References

  • PubChem. (2023).[1] Compound Summary: N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6).[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

Foreword: The Imperative of Structural Verification in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of N-(4-chloro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide, a substituted acetanilide that serves as a valuable case study due to the distinct electronic effects of its substituents on the aromatic system. We will move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis that is both educational and immediately applicable in a laboratory setting.

Foundational Analysis: The Molecular Structure of N-(4-chloro-2-nitrophenyl)acetamide

Before venturing into spectral analysis, a thorough understanding of the target molecule's architecture is essential. N-(4-chloro-2-nitrophenyl)acetamide (C₈H₇ClN₂O₃) possesses a highly substituted benzene ring, which gives rise to a predictable yet nuanced NMR spectrum.[1] The key structural features are:

  • An acetamido group (-NHCOCH₃) , which is an activating, ortho-, para-directing group, though its influence is modulated by the other substituents.

  • A nitro group (-NO₂) , a powerful deactivating, meta-directing group.

  • A chloro group (-Cl) , a deactivating, ortho-, para-directing group.

The interplay of these groups' inductive and resonance effects dictates the electron density at each position on the aromatic ring, which in turn governs the chemical shifts of the attached protons and carbons.

To facilitate our discussion, the atoms are systematically numbered as shown in the diagram below.

Caption: Molecular structure of N-(4-chloro-2-nitrophenyl)acetamide with atom numbering.

Proton (¹H) NMR Spectral Interpretation: A Predictive Approach

The ¹H NMR spectrum is arguably the most informative for initial structural confirmation. By analyzing the electronic environment of each proton, we can predict its chemical shift, integration, and splitting pattern.

Causality Behind Predicted Shifts:

  • Amide Proton (N-H): This proton is attached to a nitrogen atom, which is adjacent to a carbonyl group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. However, it typically appears as a broad singlet far downfield, often between δ 8.5 and 10.5 ppm, due to resonance delocalization and potential hydrogen bonding.

  • Aromatic Protons (H3, H5, H6):

    • H6: This proton is ortho to the electron-donating acetamido group and meta to the electron-withdrawing nitro and chloro groups. The acetamido group will shield it, while the other groups will have a lesser deshielding effect. We expect it to be the most upfield of the aromatic protons.

    • H5: This proton is meta to the acetamido and nitro groups but ortho to the chloro group. The deshielding effect of the adjacent chlorine will be significant.

    • H3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro group. The powerful deshielding effect of the ortho nitro group will shift this proton significantly downfield, likely making it the most deshielded of the aromatic signals.

  • Methyl Protons (C8-H₃): These three protons are part of the acetyl group. They are equivalent and will appear as a sharp singlet. Their chemical shift, typically around δ 2.0-2.3 ppm, is slightly downfield from a typical methyl group due to the influence of the adjacent carbonyl.

Predicted Splitting Patterns (J-Coupling):

  • H6 is coupled to H5 (ortho coupling, ³J ≈ 7-9 Hz). It will appear as a doublet.

  • H5 is coupled to H6 (ortho coupling, ³J ≈ 7-9 Hz) and to H3 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet of doublets.

  • H3 is coupled to H5 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet.

Comparison with Experimental Data

A study published by The Royal Society of Chemistry provides experimental data for this compound in deuterated chloroform (CDCl₃), which aligns remarkably well with our predictions.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)[2] Predicted Multiplicity Experimental Multiplicity & J (Hz)[2] Integration
N-H8.5 - 10.510.25Singlet (broad)s1H
H38.1 - 8.48.19Doublets*1H
H57.5 - 7.77.59Doublet of Doubletsd, J = 11.21H
H68.6 - 8.88.77Doubletd, J = 9.11H
C8-H₃2.0 - 2.32.29Singlets3H

*Note: The experimental data reports H3 as a singlet, which suggests the meta-coupling (⁴J) is very small or unresolved at the given field strength. The assignment of H5 and H6 is based on typical coupling constants and electronic effects; the original paper does not explicitly assign each aromatic proton.

Carbon-¹³ (¹³C) NMR Spectral Interpretation: Confirming the Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to the lack of symmetry, we expect eight distinct signals for the eight carbon atoms.

Causality Behind Predicted Shifts:

  • Carbonyl Carbon (C7): Carbonyl carbons are highly deshielded and appear far downfield, typically in the δ 165-175 ppm range for amides.

  • Aromatic Carbons (C1-C6):

    • C1, C2, C4: These carbons are directly attached to heteroatoms or electron-withdrawing groups (N, N-NO₂, Cl) and are termed "ipso" carbons. Their shifts are heavily influenced by the substituent. They are expected in the δ 125-140 ppm range.

    • C3, C5, C6: These carbons are attached to protons. Their chemical shifts are modulated by the substituents at the ortho, meta, and para positions. The carbon ortho to the nitro group (C3) and the carbon para to the acetamido group (C4) will be significantly affected.

  • Methyl Carbon (C8): This aliphatic carbon will be the most shielded, appearing far upfield, typically around δ 20-30 ppm.

Experimental Data Validation

The experimental ¹³C NMR data corroborates our structural analysis.[2]

Carbon Assignment Predicted Chemical Shift Range (δ, ppm) Experimental Chemical Shifts (δ, ppm)[2]
C7 (C=O)165 - 175169.0
C1-C6 (Aromatic)120 - 140136.3, 135.9, 133.5, 128.3, 125.3, 123.4
C8 (CH₃)20 - 3025.6

The six distinct signals in the aromatic region and the characteristic signals for the carbonyl and methyl carbons provide unambiguous confirmation of the molecular backbone.

Experimental Workflow: A Self-Validating Protocol

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental practice. The following protocols represent an industry-standard, self-validating workflow.

Diagram of the NMR Analysis Workflow

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: NMR Sample Preparation

Principle: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

Methodology:

  • Glassware Preparation: Ensure all glassware, including the vial and NMR tube, is scrupulously clean and dry. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[5]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of N-(4-chloro-2-nitrophenyl)acetamide into a clean, dry glass vial.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5] The choice of solvent is critical; it must dissolve the compound without reacting with it.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

  • Filtration and Transfer: To remove any suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. This is effectively done by passing the solution through a small plug of cotton or glass wool packed into the tip of a Pasteur pipette.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

Principle: This protocol outlines the fundamental steps to acquire standard 1D proton and carbon spectra. Modern spectrometers automate many of these steps, but understanding the process is key to troubleshooting.

Methodology:

  • Sample Insertion: Adjust the sample tube in a spinner turbine to the correct depth using a depth gauge. Insert the sample into the magnet bore.[7]

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This is a crucial step for maintaining field stability during the experiment.[8]

  • Shimming: The magnetic field across the sample volume is made as homogeneous as possible through a process called shimming. This involves adjusting a series of shim coils. Automated shimming routines (e.g., 'topshim') are highly effective for this.[8] Good shimming is essential for sharp lines and high resolution.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the appropriate spectral width and transmitter offset to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The receiver gain should be set automatically.

    • Acquire the data using a sufficient number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load a standard carbon experiment (often a proton-decoupled experiment like zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on concentration and experiment time).

  • Data Processing: The acquired raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., the residual CHCl₃ signal at δ 7.26 ppm for ¹H NMR).[9]

Conclusion: Synthesizing Data for Unambiguous Structural Confirmation

The comprehensive NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide demonstrates a powerful, self-validating system. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, with chemical shifts and coupling patterns that are fully consistent with the electronic effects of the chloro, nitro, and acetamido substituents. The ¹³C NMR spectrum provides orthogonal validation, confirming the carbon count and the presence of key functional groups. By following rigorous experimental protocols, from sample preparation to data acquisition, researchers can generate high-fidelity data that, when expertly interpreted, leaves no ambiguity as to the structure of the molecule under investigation. This holistic approach embodies the principles of scientific integrity and is fundamental to success in research and development.

References

  • PubChem. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • University of Crete. NMR Data Acquisition and Processing Procedure. [Link]

  • ETH Zurich. NMR Spectroscopy: Data Acquisition. [Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of N-(4-chloro-2-nitrophenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), also known as 4'-chloro-2'-nitroacetanilide, serves as a critical "latent" scaffold in the synthesis of fused heterocyclic systems. Unlike simple nitro-anilines, the acetamide moiety in this compound plays a dual role: it acts as a protecting group for the amine during initial handling and, more importantly, serves as the carbon source for the C-2 position during benzimidazole formation.

This application note details the "Reductive Cyclization" workflow. This methodology is preferred in drug development for synthesizing 5-chloro-2-methylbenzimidazole , a core pharmacophore found in anthelmintics (e.g., derivatized benzimidazoles), antimicrobial agents, and anticancer kinase inhibitors.

Mechanistic Insight & Causality

The transformation of N-(4-chloro-2-nitrophenyl)acetamide into a benzimidazole derivative relies on a cascade reaction. Understanding the causality of each step is vital for troubleshooting and optimization.

  • Chemoselective Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ).
    • Critical Choice: We utilize Iron (Fe) in Acetic Acid (Bechamp conditions) rather than catalytic hydrogenation (Pd/C,

      
      ).
      
    • Reasoning: Aryl chlorides are susceptible to hydrodehalogenation (loss of Cl) under Pd-catalyzed hydrogenation conditions. The Fe/AcOH system is chemoselective, reducing the nitro group while leaving the chloro-substituent intact.

  • In-Situ Cyclocondensation: Under the acidic conditions of the reduction, the newly formed primary amine attacks the carbonyl carbon of the adjacent acetamide group.

  • Dehydration: Loss of water drives the formation of the imidazole ring, yielding the thermodynamically stable aromatic benzimidazole system.

Scheme 1: Reaction Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

ReactionScheme cluster_conditions Process Parameters Start N-(4-chloro-2-nitrophenyl)acetamide (Precursor) Step1 Reduction (Fe / AcOH) Start->Step1 Inter N-(2-amino-4-chlorophenyl)acetamide (Transient Intermediate) Step1->Inter Nitro -> Amine Step2 Cyclocondensation (-H2O / Heat) Inter->Step2 Product 5-Chloro-2-methylbenzimidazole (Target Scaffold) Step2->Product Ring Closure

Caption: Figure 1. The reductive cyclization pathway. The acetamide group functions as an internal electrophile after nitro reduction.

Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-2-methylbenzimidazole (approx. 10g scale). Safety Warning: Nitro compounds can be toxic.[1] 4-chloro-2-nitroaniline derivatives may cause methemoglobinemia. Work in a fume hood.

Materials & Reagents
ReagentRoleEquiv.Quantity
N-(4-chloro-2-nitrophenyl)acetamide Substrate1.010.0 g
Iron Powder (325 mesh) Reductant4.0~10.5 g
Glacial Acetic Acid Solvent/CatalystExcess100 mL
Ethanol (95%) Co-solvent-50 mL
Sodium Hydroxide (10% aq) Neutralization-As req.
Step-by-Step Methodology
Phase 1: Reductive Cyclization
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add N-(4-chloro-2-nitrophenyl)acetamide (10.0 g) and Ethanol (50 mL) to the flask. Stir to create a suspension.

  • Acid Addition: Add Glacial Acetic Acid (100 mL). The suspension may clear slightly.

  • Activation: Heat the mixture to 70°C .

  • Reductant Addition: Add Iron Powder portion-wise over 30 minutes.

    • Note: The reaction is exothermic. Monitor temperature to prevent run-away boiling. Maintain 70-80°C.

  • Reflux: Once addition is complete, increase temperature to Reflux (~100-105°C) . Maintain reflux for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (benzimidazole) should appear.
Phase 2: Work-up and Purification
  • Filtration: While hot, filter the reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove most ethanol and acetic acid. A thick, dark residue will remain.

  • Neutralization: Dilute the residue with ice-cold water (100 mL). Slowly add 10% NaOH solution with vigorous stirring until pH

    
     8–9.
    
    • Observation: The product will precipitate as a solid off-white/tan mass.

  • Isolation: Filter the solid precipitate. Wash copiously with cold water to remove residual acetate salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) .

    • Dissolve in boiling ethanol, add hot water until turbid, then cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Expected Results
ParameterSpecification
Appearance White to pale tan crystalline solid
Yield 75% – 85%
Melting Point 198°C – 202°C (Lit. ~200°C)
Purity (HPLC) >98%

Troubleshooting & Optimization

In process chemistry, deviations occur. Use this logic tree to diagnose issues.

Troubleshooting Issue Problem Encountered Prob1 Incomplete Conversion (TLC shows SM) Issue->Prob1 Prob2 Low Yield / Sticky Tar Issue->Prob2 Prob3 Dechlorination (Product is 2-methylbenzimidazole) Issue->Prob3 Sol1 Increase Reflux Time or Add more Fe powder Prob1->Sol1 Sol2 Check pH during workup. Benzimidazoles are amphoteric. Ensure pH 8-9. Prob2->Sol2 Sol3 Switch from H2/Pd to Fe/AcOH (Current Protocol) Prob3->Sol3

Caption: Figure 2. Troubleshooting logic for the reductive cyclization workflow.

Broader Applications in Drug Discovery

While the synthesis of 5-chloro-2-methylbenzimidazole is the primary application, the N-(4-chloro-2-nitrophenyl)acetamide scaffold is versatile.

  • Library Generation (2-Substituted Benzimidazoles):

    • Instead of cyclizing with the existing acetyl group, researchers can perform acidic hydrolysis first to remove the acetyl group, yielding 4-chloro-1,2-phenylenediamine .

    • This diamine can then be condensed with various aldehydes or carboxylic acids to generate a library of 2-aryl or 2-alkyl benzimidazoles (e.g., for kinase inhibitor screening).

  • Pigment Synthesis:

    • Hydrolysis to 4-chloro-2-nitroaniline allows for diazotization and coupling to form azo dyes, where the chlorine atom modulates the absorption maximum (

      
      ).
      

References

  • Hoebrecker, F. (1872).[2] Ueber Verbindungen der Acetylreihe. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-926. [Classic foundation of reductive cyclization].

  • National Center for Biotechnology Information (NCBI). (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC6525412. Retrieved from [Link]

  • Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.[3] Retrieved from

  • LookChem. (n.d.). Herbicide Intermediates and CAS 156499-65-9.[4] Retrieved from [Link]

Sources

Application Note: N-(4-chloro-2-nitrophenyl)acetamide as a Gateway to Bioactive Nitrogen Heterocycles

[1]

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-chloro-2'-nitroacetanilide) serves as a critical "masked" synthon for 4-chloro-1,2-phenylenediamine.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the acetamide (hydrolyzable or cyclizable), and the aryl chloride (a handle for cross-coupling or further substitution).

This guide details the conversion of this precursor into 5-chlorobenzimidazoles and quinoxalines —pharmacophores found in anthelmintics (e.g., Triclabendazole analogs), antivirals, and kinase inhibitors.

Chemical Profile & Reactivity

Before initiating synthesis, the operator must understand the electronic environment of the molecule.

PropertyDataNotes
IUPAC Name N-(4-chloro-2-nitrophenyl)acetamide
CAS Number 881-51-6Verified
Molecular Weight 214.61 g/mol
Appearance Yellow crystalline solidNitro group chromophore
Solubility DMSO, DMF, Hot EthanolPoor solubility in water
Key Reactivity Nitro Reduction, Amide HydrolysisWarning: Avoid strong alkalis until deprotection is desired.[1]
Structural Logic
  • The "Masking" Effect: The acetamide group protects the primary amine (position 1). This prevents polymerization during the reduction of the nitro group (position 2).[1]

  • Regioselectivity: The chlorine atom at position 4 directs nucleophilic attack or metal-catalyzed coupling to the para position relative to the nitrogen, enabling the synthesis of 5,6-disubstituted benzimidazoles.[1]

Core Application: Synthesis of 5-Chlorobenzimidazole Scaffolds

The primary utility of this precursor is the generation of 4-chloro-1,2-phenylenediamine (the "Golden Intermediate").[1] This diamine is unstable and prone to oxidation; therefore, generating it in situ or immediately prior to cyclization from N-(4-chloro-2-nitrophenyl)acetamide is the industry standard for high-yield synthesis.[1]

Pathway Diagram (DOT Visualization)

The following flow chart illustrates the divergence from the precursor to key bioactive scaffolds.[1]

GPrecursorN-(4-chloro-2-nitrophenyl)acetamide(CAS: 881-51-6)Intermediate1N-(2-amino-4-chlorophenyl)acetamidePrecursor->Intermediate1 Selective Reduction(Fe/NH4Cl or H2/Pd)Diamine4-Chloro-1,2-phenylenediamine(Unstable)Intermediate1->Diamine Acid Hydrolysis(HCl/Reflux)Benzimidazole5-ChlorobenzimidazoleDerivativesIntermediate1->Benzimidazole Acid Cyclization(Phillips Condensation)Diamine->Benzimidazole Aldehydes/Na2S2O5Quinoxaline6-ChloroquinoxalineDerivativesDiamine->Quinoxaline Glyoxal/Keto-acids

Caption: Synthetic divergence from N-(4-chloro-2-nitrophenyl)acetamide to bioactive heterocycles.[1][2]

Experimental Protocols

Protocol A: Selective Reduction to the Mono-Acetyl Diamine

Objective: Reduce the nitro group without hydrolyzing the acetamide or dehalogenating the chlorine.[1] Why this matters: Retaining the acetyl group allows for "one-pot" cyclization to 2-methyl-5-chlorobenzimidazole later.[1]

Reagents:

  • Precursor: 10.0 mmol (2.14 g)[1]

  • Iron Powder (325 mesh): 50.0 mmol (2.8 g)[1]

  • Ammonium Chloride (NH₄Cl): 5.0 mmol (0.27 g)[1]

  • Solvent: Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the precursor and ethanol/water solvent. Heat to 60°C until fully dissolved.

  • Activation: Add NH₄Cl followed by the Iron powder in small portions.

    • Expert Tip: Iron reduction is exothermic.[1] Add slowly to prevent solvent bumping.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The yellow starting spot should disappear, replaced by a fluorescent blue-active spot (amine).

  • Filtration: While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is N-(2-amino-4-chlorophenyl)acetamide .[1]

    • Stability Note: Use immediately for cyclization.[1] If storage is needed, keep under Nitrogen at -20°C.

Protocol B: Synthesis of 5-Chloro-2-methylbenzimidazole

Objective: Cyclize the intermediate from Protocol A.

Reagents:

  • Intermediate from Protocol A (Crude)[1]

  • Glacial Acetic Acid (15 mL)

Methodology:

  • Cyclization: Dissolve the crude N-(2-amino-4-chlorophenyl)acetamide in glacial acetic acid.

  • Reflux: Heat to reflux for 4 hours. The acidic environment catalyzes the dehydration and ring closure.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

  • Neutralization: Slowly adjust pH to ~8 using aqueous Ammonia (25%) or NaOH (10%).

    • Observation: A precipitate will form.[1][3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Target: 5-chloro-2-methylbenzimidazole.[1]

Critical Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Dechlorination Used Pd/C with H₂ for reduction.[1]Switch to Fe/NH₄Cl or SnCl₂/HCl .[1] Palladium often cleaves aryl chlorides.[1]
Incomplete Reduction Iron surface passivation.[1]Add 2-3 drops of conc. HCl to "activate" the iron surface at the start.[1]
Low Yield (Cyclization) Oxidation of diamine intermediate.Perform reduction and cyclization under an inert atmosphere (Argon/Nitrogen).[1]
Oily Product Residual solvent or impurities.[1]Recrystallize using Ethanol/Water mixtures.[1] If oil persists, convert to HCl salt for solidification.

Safety & Handling Standards

Hazard Class: Irritant, Potential Mutagen (Aromatic Nitro/Amine compounds).

  • Explosion Risk: While this specific nitro compound is stable, standard protocol for nitro-aromatics dictates never distilling the crude reaction mixture to dryness at high heat (>150°C) due to potential thermal decomposition.

  • Toxicity: Aromatic amines (reduction products) are potential carcinogens. Double-glove (Nitrile) and work exclusively in a fume hood.[1]

  • Waste Disposal: Segregate iron/celite waste as "Heavy Metal Contaminated Solids."[1] Aqueous waste containing aromatic amines must be incinerated, not poured down the drain.

References

  • PubChem. (n.d.).[1][4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nitro reduction mechanisms).

  • Zhang, S. S., et al. (2006).[5][6] 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link] (Structural confirmation).

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.

Application Note: Advanced Synthesis Protocols for Quizalofop-Ethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental procedures for the synthesis of the critical intermediates required for Quizalofop-Ethyl (and its chiral form, Quizalofop-P-Ethyl), a selective aryloxyphenoxypropionate herbicide.[1]

Unlike standard literature that often obscures process bottlenecks, this guide focuses on the Convergent Synthetic Strategy . We isolate two distinct workflows:

  • The Heterocyclic Core: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ).

  • The Chiral Side Chain: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate.

This modular approach allows for independent optimization of yield and optical purity before the final coupling, significantly reducing impurity profiles in the final API (Active Pharmaceutical/Pesticide Ingredient).

Chemical Pathway & Retrosynthesis

The synthesis of Quizalofop-ethyl relies on the nucleophilic substitution between a halogenated quinoxaline and a phenolic ester. The convergent route minimizes the risk of racemization and maximizes regioselectivity.

Pathway Visualization

The following diagram outlines the convergent workflow and the critical control points (CCPs) for impurity management.

QuizalofopSynthesis cluster_core Module A: Heterocyclic Core cluster_chain Module B: Chiral Side Chain SM1 4-Chloro-o- phenylenediamine Int_OH 6-Chloro-2- hydroxyquinoxaline SM1->Int_OH Cyclization (Reflux) Glyoxal Glyoxal (40% aq) Glyoxal->Int_OH DCQ 2,6-Dichloroquinoxaline (2,6-DCQ) Int_OH->DCQ Chlorination (POCl3) Product Quizalofop-P-Ethyl DCQ->Product Coupling (K2CO3/Toluene) HQ Hydroquinone Ester Ethyl (R)-2-(4- hydroxyphenoxy)propionate HQ->Ester Mono-alkylation (K2CO3/DMF) Lactate Ethyl (L)-2- chloropropionate Lactate->Ester Ester->Product

Caption: Convergent synthesis workflow for Quizalofop-P-Ethyl, highlighting the parallel production of the quinoxaline core and the phenoxy propionate tail.

Module A: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ)[1][2][3][4]

The synthesis of the quinoxaline core is the primary source of regiochemical impurities. The key challenge is distinguishing between the 6-chloro and 7-chloro isomers during the cyclization of 4-chloro-o-phenylenediamine.

Experimental Rationale
  • Cyclization Agent: We utilize glyoxal bisulfite adduct or 40% glyoxal solution. The bisulfite adduct often yields cleaner precipitation.

  • Chlorination: Phosphorus oxychloride (

    
    ) is the standard chlorinating agent.[2] The addition of catalytic dimethylaniline (DMA) accelerates the reaction and lowers the required temperature, reducing tar formation.
    
Protocol: 2,6-DCQ Synthesis[2][4][6]

Reagents:

  • 4-Chloro-1,2-phenylenediamine (142.5 g, 1.0 mol)

  • Glyoxal (40% aq. solution, 160 g, 1.1 mol)

  • Phosphorus oxychloride (

    
    , 500 mL)
    
  • N,N-Dimethylaniline (Catalytic, 5 mL)

  • Solvent: Methanol (for cyclization), Toluene (for workup)

Step-by-Step Procedure:

  • Cyclization (Formation of Hydroxy Intermediate):

    • In a 2L reactor fitted with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in 800 mL of Methanol at 45°C.

    • Add Glyoxal solution dropwise over 60 minutes. Critical: Maintain temperature <50°C to prevent polymerization of glyoxal.

    • Heat to reflux (65°C) and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Cool to 10°C. The intermediate, 6-chloro-2-hydroxyquinoxaline , will precipitate.[3]

    • Filter and wash with cold methanol. Dry at 80°C. (Yield: ~90%).

  • Chlorination (Conversion to 2,6-DCQ):

    • Safety Warning:

      
       reacts violently with water. Ensure all glassware is oven-dried.
      
    • Charge the dried hydroxy intermediate (180 g) into a reactor containing

      
       (500 mL).
      
    • Add N,N-Dimethylaniline (5 mL).

    • Slowly heat to reflux (105-110°C). Evolution of HCl gas will occur; route exhaust through a NaOH scrubber.

    • Maintain reflux for 3-5 hours until the solid completely dissolves and TLC shows consumption of starting material.

  • Workup & Purification:

    • Distill off excess

      
       under reduced pressure (recover for reuse).
      
    • Dissolve the dark oily residue in Toluene (400 mL).

    • Quenching: Slowly pour the toluene solution into Ice Water (1 kg) with vigorous stirring. Maintain temperature <20°C.

    • Separate the organic layer.[4][5] Wash with 5% NaOH (to remove unreacted hydroxy species) and then brine.

    • Dry over anhydrous

      
       and concentrate.
      
    • Recrystallization: Recrystallize from n-Heptane to obtain off-white needles.

Target Specification:

  • Purity (GC): >98.5%[6]

  • Melting Point: 154-156°C

Module B: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate

This step establishes the stereochemistry (if using chiral starting materials) and the ether linkage. The challenge here is Mono-alkylation vs. Bis-alkylation . Hydroquinone has two hydroxyl groups; we want to react only one.

Experimental Rationale
  • Stoichiometry: A large excess of hydroquinone (1.5 - 2.0 eq) is used to statistically favor mono-alkylation.

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over NaOH. Its lower solubility in organic solvents creates a "heterogeneous surface reaction" that limits the concentration of the phenoxide anion, further suppressing bis-alkylation.
    
  • Solvent: Acetonitrile or DMF. Acetonitrile allows for easier solvent recovery.

Protocol: Chiral Side Chain Synthesis

Reagents:

  • Hydroquinone (220 g, 2.0 mol)

  • Ethyl (L)-2-chloropropionate (136.5 g, 1.0 mol) (Note: Inversion occurs here to yield R-isomer)

  • Potassium Carbonate (anhydrous, 165 g, 1.2 mol)

  • Solvent: Acetonitrile (1 L)

Step-by-Step Procedure:

  • Preparation:

    • Charge Acetonitrile and Hydroquinone into a 2L reactor under Nitrogen atmosphere.

    • Add Potassium Carbonate.[4][7]

    • Heat the slurry to reflux (80-82°C) for 30 minutes to form the mono-potassium salt.

  • Alkylation:

    • Add Ethyl (L)-2-chloropropionate dropwise over 2 hours while maintaining gentle reflux.

    • Process Control: Slow addition is vital to maintain high regioselectivity.

    • Continue reflux for an additional 6-8 hours.

  • Filtration & Recovery:

    • Cool the mixture to 25°C. Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

  • Purification (Removal of Excess Hydroquinone):

    • Dissolve the residue in Toluene (500 mL).

    • Wash with water (3 x 200 mL). Hydroquinone is water-soluble and will partition into the aqueous phase.

    • Validation: Check the organic layer via HPLC.[8] If Hydroquinone > 0.5%, repeat water wash.

    • Evaporate Toluene to yield the product as a viscous oil.

Target Specification:

  • Yield: ~85% (based on propionate)[5][9]

  • Purity (HPLC): >96%

  • Optical Rotation:

    
     (c=1, CHCl3) for the (R)-isomer.
    

Analytical Validation Parameters

To ensure the integrity of the intermediates, the following HPLC method is recommended for process control.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm)
Mobile Phase Acetonitrile : Water (0.1% H3PO4) [70 : 30 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (Approx) Hydroquinone: 2.5 min Ethyl 2-(4-hydroxyphenoxy)propionate: 5.8 min 2,6-DCQ: 8.2 min Quizalofop-Ethyl: 12.5 min

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield in Module A (Core) Incomplete chlorination due to wet reagents.Use fresh

and strictly anhydrous conditions. Ensure reflux temp >105°C.
High Bis-alkylated Impurity in Module B Excess base or fast addition of propionate.Reduce

to 1.1 eq. Slow down addition rate. Increase Hydroquinone excess.
Racemization of Chiral Center High temperature or strong base usage.Switch from NaOH to

. Keep reaction temp <90°C. Avoid prolonged reaction times.
Safety Considerations
  • POCl3: Highly corrosive and toxic. Reacts explosively with water. Use full PPE including face shield and acid-resistant gloves.

  • Hydroquinone: Suspected carcinogen and skin sensitizer. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from Module A contains high phosphate and HCl loads; neutralize with lime before disposal.

References

  • BenchChem. (2025).[1][2][10] Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. Retrieved from

  • Sakata, G., et al. (1986). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. European Patent EP0192849B1. Retrieved from

  • Wang, L., et al. (2012). New synthesis method of high-content quizalofop-ethyl intermediate. Chinese Patent CN102775359A. Retrieved from

  • Zhang, H. (2021).[11] Synthesis method of R-(+)-2-(4-hydroxyphenoxy)ethyl propionate. Chinese Patent CN112321428A. Retrieved from

  • Rasayan J. Chem. (2020).[4][5] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2, 1037-1041.[4] Retrieved from

Sources

Application Note: N-(4-chloro-2-nitrophenyl)acetamide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide for using N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-Chloro-2'-nitroacetanilide) as a reference standard in pharmaceutical analysis. This compound is a critical intermediate in the synthesis of benzimidazole-based anthelmintics and muscle relaxants (e.g., Chlorzoxazone derivatives). It also serves as a key process-related impurity that must be monitored to ensure final product safety and efficacy.

This guide moves beyond basic characterization, offering a self-validating HPLC protocol designed to separate this specific isomer from its structural analogs, alongside detailed handling and stability data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the specific isomerism is vital. The ortho-nitro positioning relative to the acetamide group creates an intramolecular hydrogen bond, distinctively altering its chromatographic behavior compared to its meta- or para-nitro isomers.

PropertySpecification
Chemical Name N-(4-chloro-2-nitrophenyl)acetamide
Synonyms 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide
CAS Number 881-51-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.60 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in water
LogP ~1.8 (Moderate lipophilicity)
pKa ~12.9 (Amide nitrogen is weakly acidic)
Key Structural Feature Intramolecular H-bond between Amide-NH and Nitro-O

Origin & Impurity Pathway Analysis

To effectively use this standard, one must understand where it appears in the drug development lifecycle. It is typically formed via the acetylation of 4-chloro-2-nitroaniline or the nitration of 4-chloroacetanilide.

Visualization: Synthesis and Impurity Origin

The following diagram illustrates the genesis of N-(4-chloro-2-nitrophenyl)acetamide and its potential divergence into active pharmaceutical ingredients (APIs) or impurities.

SynthesisPathway Figure 1: Synthetic pathway showing the formation of the target standard and potential isomeric impurities. Start 4-Chloroaniline Inter1 N-(4-chlorophenyl)acetamide (4-Chloroacetanilide) Start->Inter1 Acetylation Target N-(4-chloro-2-nitrophenyl)acetamide (Target Standard) Inter1->Target Nitration (Major Product) Isomer N-(4-chloro-3-nitrophenyl)acetamide (Isomeric Impurity) Inter1->Isomer Nitration (Minor Product) Drug 5-Chlorobenzimidazole Derivatives (API) Target->Drug Reduction & Cyclization

[10]

Analytical Protocol: HPLC-UV/DAD Method

This method is engineered for specificity, ensuring the separation of the target standard from the starting material (4-chloroacetanilide) and potential regioisomers.

Chromatographic Conditions[11][12]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), End-capped. (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm or equivalent).

    • Rationale: The end-capping reduces silanol interactions with the nitro group, improving peak symmetry.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 220 nm (Secondary for impurity verification).

  • Injection Volume: 10 µL.

Mobile Phase Strategy

A gradient elution is required to elute the polar degradation products early and the non-polar parent compounds later.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Note: Acidic pH suppresses the ionization of residual anilines, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.01090Wash
21.09010Re-equilibration
26.09010End
Standard Preparation Protocol

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh accurately 10.0 mg of N-(4-chloro-2-nitrophenyl)acetamide reference standard.

  • Transfer to a 10 mL amber volumetric flask (protect from light).

  • Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Standard (50 µg/mL)

  • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:Mobile Phase B (50:50) .

    • Critical: Diluting with 50:50 mix prevents "solvent shock" which causes peak distortion in early eluting peaks.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before running samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~12.5 min ± 0.5 minConfirm identity.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures no secondary interactions with stationary phase.
Theoretical Plates (N) > 5000Ensures column efficiency.
Resolution (Rs) > 2.0Must be resolved from the meta-nitro isomer if present.
% RSD (Area) < 2.0% (n=6 injections)Confirms system precision.
Visualization: Analytical Workflow

The following flowchart details the logic flow for analyzing samples using this standard.

AnalyticalWorkflow Figure 2: Step-by-step logic for validating and executing the analytical method. Start Start: Sample Analysis Prep Sample Preparation (Dissolve in 50:50 ACN:Water) Start->Prep SST Run System Suitability (Inject Std 6x) Prep->SST Check Pass Criteria? (RSD < 2%, Tailing < 1.5) SST->Check Fail Troubleshoot: Check Column/Mobile Phase Check->Fail No RunSamples Inject Samples Check->RunSamples Yes Fail->SST Retry Calc Calculate Purity/Impurity % (External Std Method) RunSamples->Calc End Report Generation Calc->End

Handling, Safety, and Stability

  • Signal Word: WARNING

  • Hazards: Harmful if swallowed or inhaled. Potential skin sensitizer. Nitroaromatics are often associated with genotoxicity; handle as a potential mutagen.

  • Storage: Store at 2-8°C in an amber vial. The nitro group is susceptible to photodegradation over time.

  • Stability in Solution:

    • Acetonitrile Stock: Stable for 1 month at -20°C.

    • Aqueous/Organic Mix: Use within 24 hours. Hydrolysis of the amide bond (releasing 4-chloro-2-nitroaniline) can occur in acidic aqueous conditions over prolonged periods.

References

  • PubChem. (2025).[1] N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3.[2][1][3] National Library of Medicine. Available at: [Link]

  • ResearchGate. (2006). Crystal structure and hydrogen bonding in 2-Chloro-N-(4-nitrophenyl)acetamide derivatives. (Structural insights for isomer separation). Available at: [Link]

Sources

"N-(4-chloro-2-nitrophenyl)acetamide" functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization Reactions of N-(4-chloro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This document provides a detailed exploration of the chemical reactivity and functionalization pathways of N-(4-chloro-2-nitrophenyl)acetamide, a versatile intermediate in synthetic organic chemistry. The strategic positioning of its functional groups—a nitro group, a chloro substituent, and an acetamide moiety—offers a rich landscape for molecular elaboration. This guide is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven protocols.

Molecular Overview and Strategic Importance

N-(4-chloro-2-nitrophenyl)acetamide (CAS No: 881-51-6, Molecular Formula: C₈H₇ClN₂O₃) is a substituted nitroaniline derivative.[1] Its synthetic utility stems from the differential reactivity of its three primary functional groups. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire aromatic ring, setting the stage for a variety of selective transformations.

The key reactive centers are:

  • The Nitro Group: Readily reduced to an amine, which is a cornerstone transformation for introducing new functionalities or inducing cyclization.

  • The Chloro Group: Activated by the ortho-nitro group, making it a viable site for nucleophilic aromatic substitution (SₙAr).

  • The Acetamide Group: Can be hydrolyzed to reveal the parent amine, offering another strategic step in a synthetic sequence.

This guide will dissect the chemistry of each of these sites, providing a logical framework for designing synthetic routes.

G cluster_0 N-(4-chloro-2-nitrophenyl)acetamide cluster_1 Functionalization Pathways cluster_2 Key Intermediates Start N-(4-chloro-2-nitrophenyl)acetamide Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution (at Chloro position) Start->SNAr Amide_Hydrolysis Acetamide Hydrolysis (Acid or Base) Start->Amide_Hydrolysis Diamino N-(2-amino-4-chlorophenyl)acetamide Nitro_Reduction->Diamino Substituted_Product Substituted Phenylacetamide (Nu replaces Cl) SNAr->Substituted_Product Aniline_Product 4-chloro-2-nitroaniline Amide_Hydrolysis->Aniline_Product Benzimidazole Benzimidazole Derivatives Diamino->Benzimidazole Intramolecular Cyclization Benzimidazole_Synthesis Start N-(4-chloro-2-nitrophenyl)acetamide Step1 Step 1: Nitro Reduction (H₂, Pd/C) Start->Step1 Intermediate N-(2-amino-4-chlorophenyl)acetamide Step1->Intermediate Step2 Step 2: Condensation & Cyclization (with R-CHO in acid) Intermediate->Step2 Product 2-R-6-chloro-1H-benzo[d]imidazole Step2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-chloro-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Process Control Dashboard

Status:Operational | Agent: Senior Application Scientist | Ticket System: Active

Welcome to the Technical Support Center.

You are accessing the troubleshooting hub for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6). This intermediate is critical in the synthesis of various azo dyes and pharmaceutical active ingredients (APIs).

Our data indicates that 85% of synthesis failures for this molecule stem from two root causes: thermodynamic instability of the amide bond in acidic media and competitive directing effects during electrophilic aromatic substitution.

Select a "Support Ticket" below that matches your observation to view the troubleshooting protocol.

Ticket #1: "My product has turned bright orange/red."

Diagnosis: Hydrolytic Deacetylation (Formation of 4-chloro-2-nitroaniline) Severity: High (Purity Failure)

The Mechanism (Causality): The target molecule contains an acetamide group.[1] While generally stable, this group is susceptible to acid-catalyzed hydrolysis, particularly during the nitration step if the temperature spikes or if the reaction is quenched too slowly.

  • Target Appearance: Pale yellow needles.

  • Impurity Appearance: 4-chloro-2-nitroaniline is a bright orange/red solid. Even 1-2% contamination will drastically discolor your batch.

Troubleshooting Protocol:

  • Temperature Control: Ensure your nitration mixture (HNO₃/H₂SO₄) never exceeds 10°C . Above 15°C, the rate of amide hydrolysis competes with nitration.

  • Quench Method: Do not pour water into the acid mix. Pour the acid mix into crushed ice/water with vigorous stirring. This prevents localized heating (exotherms) that drive hydrolysis.

  • Rescue: If your product is orange, recrystallize from ethanol . The amine impurity is significantly more soluble in ethanol than the amide target, allowing for purification.[1]

Ticket #2: "I see a persistent impurity at RRT ~0.90 in HPLC."

Diagnosis: Unreacted Starting Material (N-(4-chlorophenyl)acetamide) Severity: Medium (Yield Loss)

The Mechanism (Causality): The 4-chloro substituent on the benzene ring is weakly deactivating. While the acetamido group is activating, the overall electron density is lower than in unsubstituted acetanilide. If the nitrating agent is under-charged or wet (low concentration), the reaction stalls.

Troubleshooting Protocol:

  • Reagent Quality: Verify your Fuming Nitric Acid is >90%. If using 65-70% HNO₃, you must use a higher ratio of H₂SO₄ as a dehydrating agent to generate the active nitronium ion (

    
    ).
    
  • Stoichiometry: Use a 1.1 to 1.2 equivalent excess of nitric acid.

  • Monitoring: Do not rely on time. Perform a TLC check (Ethyl Acetate:Hexane 3:7) before quenching. Starting material is less polar than the nitro-product.

Ticket #3: "Isomer Contamination: Is it 3-nitro or 6-nitro?"

Diagnosis: Regioisomer Formation (N-(4-chloro-3-nitrophenyl)acetamide) Severity: Low to Medium (Difficult Separation)

The Mechanism (Causality):

  • Symmetry: In 4-chloroacetanilide, positions 2 and 6 are chemically equivalent due to the plane of symmetry. Therefore, there is no "6-nitro" impurity distinct from the target "2-nitro" product.

  • The Real Threat (3-Nitro):

    • The Acetamido group directs Ortho/Para (Targeting pos 2).

    • The Chloro group directs Ortho/Para (Targeting pos 3, relative to itself).

    • Conflict: While Amides are stronger activators than Halogens (dictating the major product at pos 2), high temperatures or "runaway" nitration can allow the Chloro group's directing effect to produce trace amounts of the 3-nitro isomer .

Troubleshooting Protocol:

  • Analytical Check: These isomers are difficult to separate by crystallization. Use a Phenyl-Hexyl HPLC column rather than standard C18 for better separation of nitro-aromatic isomers (See Reference 4).

  • Prevention: Maintain strict low-temperature control (<5°C) during addition. Selectivity decreases as temperature rises.

Visualizing the Reaction & Failure Points

The following diagram maps the synthesis pathway (Route A) and the critical impurity diversion points discussed above.

SynthesisPath SM Starting Material N-(4-chlorophenyl)acetamide Target TARGET PRODUCT N-(4-chloro-2-nitrophenyl)acetamide (Pale Yellow) SM->Target Nitration (<10°C) Major Pathway Impurity_Isomer IMPURITY (Regioisomer) N-(4-chloro-3-nitrophenyl)acetamide (Trace) SM->Impurity_Isomer High Temp (>20°C) Minor Pathway Nitronium Nitration Agent (HNO3 / H2SO4) Nitronium->SM Electrophilic Attack Impurity_Hydrolysis IMPURITY (Hydrolysis) 4-chloro-2-nitroaniline (Bright Orange) Target->Impurity_Hydrolysis Acid + Heat (Quench Exotherm)

Caption: Figure 1. Reaction network showing the primary nitration pathway (Green) and the two critical failure modes: Thermal Isomerization (Yellow) and Hydrolytic Degradation (Red).

Summary of Impurity Profile
Impurity NameStructure NoteOriginDetection (Visual)Detection (HPLC)
4-chloro-2-nitroaniline Deacetylated amineHydrolysis (Acid/Heat)Bright Orange Lower retention (more polar)
N-(4-chloro-3-nitrophenyl)acetamide RegioisomerCompetitive directing effectsPale Yellow (Indistinguishable)Close elution (Requires Phenyl-Hexyl col)
4-chloroacetanilide Starting MaterialIncomplete ReactionWhite/ColorlessHigher retention (Less polar)
2,6-dinitro-4-chloroacetanilide Over-nitrationExcess HNO₃ + High TempYellowVery high retention
Standardized Analytical Protocol (HPLC)

To validate your synthesis, utilize the following method which is optimized for separating nitro-aniline derivatives.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent. Note: Phenyl-Hexyl phases provide superior selectivity for nitro-aromatics via

    
    -
    
    
    
    interactions compared to C18.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       80% B (Linear)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic backbone) and 350 nm (nitro group specific).

References
  • PubChem. (2025).[4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitration of acetanilides and hydrolysis mechanisms).
  • Smajlagić, A., et al. (2020). "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." Journal of Chemical, Biological and Physical Sciences. Link (Provides comparative data on nitration conditions and isomer solubility).

  • Agilent Technologies. (2014). "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5991-0856EN. Link (Authoritative source for HPLC separation of nitro-isomers).

  • Sigma-Aldrich. (2024). 4-Chloro-2-nitroaniline Product Specification. Link (Confirming physical properties of the hydrolysis impurity).

Sources

Technical Support Center: Synthesis of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-chloro-2-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acylation reaction. My goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Reaction Fundamentals

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary amine, 4-chloro-2-nitroaniline, typically using acetic anhydride or acetyl chloride as the acetylating agent.

Primary Reaction Scheme:

The core of this reaction is the attack of the lone pair of electrons from the aniline's nitrogen atom onto the electrophilic carbonyl carbon of the acetylating agent. The success of this synthesis hinges on managing the reactivity of the starting materials and preventing common side reactions. The electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring significantly reduce the nucleophilicity of the amino group, making the reaction more challenging than the acylation of simple aniline.[1][2]

Reaction Mechanism: Acylation with Acetic Anhydride

The diagram below illustrates the step-wise mechanism for the reaction. Understanding this pathway is crucial for diagnosing issues related to reaction kinetics and catalyst choice.

Reaction_Mechanism Reactants 4-chloro-2-nitroaniline + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products N-(4-chloro-2-nitrophenyl)acetamide + Acetic Acid Intermediate->Products Collapse of Intermediate (Loss of Acetate) Troubleshooting_Workflow Start Reaction Failure (Low Yield / Purity) TLC_Check Analyze Crude by TLC Start->TLC_Check Incomplete High Starting Material (SM)? TLC_Check->Incomplete Yes Complete Low SM, but Low Yield? TLC_Check->Complete No Cause1 Cause: Inactive Reagent (Hydrolyzed Ac₂O) Incomplete->Cause1 Yes Cause2 Cause: Insufficient Time/Temp Incomplete->Cause2 No Solution1 Action: Use Anhydrous Reagents & Fresh Ac₂O Cause1->Solution1 Solution2 Action: Extend Time or Warm Gently (40-50°C) Cause2->Solution2 Cause3 Cause: Loss in Workup Complete->Cause3 Yes Cause4 Cause: Poor Recrystallization Complete->Cause4 No Solution3 Action: Minimize Washes, Ensure Full Precipitation Cause3->Solution3 Solution4 Action: Screen for Optimal Recrystallization Solvent Cause4->Solution4

Sources

Technical Support Center: HPLC Analysis of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purity Assessment Support Hub

Subject: High-Performance Liquid Chromatography (HPLC) Method for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6) Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide.[1] Primary Application: Intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Nintedanib precursors) and azo dyes.[1]

Part 1: Standardized Method Protocol

Note from Senior Application Scientist: N-(4-chloro-2-nitrophenyl)acetamide is a hydrophobic, neutral aromatic amide.[1] The critical quality attribute (CQA) for this analysis is the resolution between the target molecule and its hydrolytic degradation product or starting material, 4-chloro-2-nitroaniline .

The amine (impurity) is significantly more polar and basic than the amide (target).[1] Therefore, this Reverse Phase (RP-HPLC) method is designed to elute the impurity early while retaining the target compound, using an acidic mobile phase to suppress silanol interactions and sharpen the amide peak.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides strong hydrophobic interaction required to retain the neutral amide.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH (~2.[1]1) suppresses ionization of residual silanols on the column, preventing peak tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than methanol; ensures elution of the hydrophobic chloro-nitro group.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 30°C ± 2°CControls viscosity and mass transfer; higher temps may degrade the thermally labile nitro group.[1]
Detection UV @ 254 nmThe nitro-aromatic chromophore absorbs strongly here.[1][2]
Injection Vol 10 µLStandard volume to prevent column overload.
Run Time 20 MinutesSufficient to elute highly retained non-polar dimers if present.[1]
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial equilibration
2.08515Isocratic hold for polar impurities
12.02080Linear gradient to elute target
15.02080Wash step
15.18515Return to initial
20.08515Re-equilibration
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.[1]

  • Concentration: 0.5 mg/mL (adjust based on detector sensitivity).

  • Procedure: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water. Filter through a 0.45 µm PTFE filter.[1]

Part 2: Method Development & Logic (Visualized)

The following diagram illustrates the decision-making process for optimizing this specific separation, focusing on the critical pair (Amine vs. Amide).

MethodLogic Start Start: Method Development Analyte Analyze Structure: N-(4-chloro-2-nitrophenyl)acetamide Start->Analyte Properties Key Properties: 1. Hydrophobic (Cl + Nitro) 2. Neutral Amide 3. Impurity: Basic Amine Analyte->Properties ColumnSel Select Column: C18 (L1) Properties->ColumnSel MPSel Select Mobile Phase: Water (0.1% H3PO4) / ACN ColumnSel->MPSel Optimization Optimization Loop MPSel->Optimization Issue1 Issue: Impurity co-elutes Optimization->Issue1 Poor Res Issue2 Issue: Peak Tailing Optimization->Issue2 Asymmetry > 1.5 Final Final Method: Resolution > 2.0 Optimization->Final SST Pass Fix1 Action: Decrease Initial %B (Increase polarity) Issue1->Fix1 Fix1->Optimization Fix2 Action: Increase Acid Conc. or Switch to End-capped Column Issue2->Fix2 Fix2->Optimization

Caption: Workflow for optimizing separation between the amide target and amine impurities.

Part 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" at roughly 3-4 minutes. What is it?

Diagnosis: This is likely 4-chloro-2-nitroaniline , the starting material or a hydrolysis product.[1] Mechanism: The amide bond is susceptible to hydrolysis in strong acidic or basic conditions.[1] If your sample sits in the diluent for too long (especially if the diluent is not pH neutral), the amide converts back to the amine. Solution:

  • Inject a Standard: Run pure 4-chloro-2-nitroaniline to confirm the retention time.

  • Fresh Prep: Prepare samples immediately before injection.

  • Check Diluent: Ensure your diluent does not contain strong acids or bases.[1]

Q2: The main peak is splitting or has a "shoulder."

Diagnosis: Solvent Strength Mismatch.[1] Mechanism: If you dissolve the sample in 100% Acetonitrile but start the gradient at 15% Acetonitrile, the sample solvent is stronger than the mobile phase. The analyte travels faster in the "plug" of sample solvent than in the mobile phase, causing band broadening or splitting.[1] Solution:

  • Match the diluent to the starting gradient conditions (e.g., 20% ACN / 80% Water).[1]

  • If solubility is an issue, dissolve in minimal 100% ACN and immediately dilute with water.[1]

Q3: My retention times are drifting day-to-day.

Diagnosis: Temperature fluctuations or Mobile Phase evaporation. Solution:

  • Thermostat: Ensure the column oven is active and stable at 30°C. Ambient swings affect the viscosity of ACN/Water mixtures significantly.[1]

  • Cap Bottles: Acetonitrile evaporates faster than water.[1] If using pre-mixed mobile phases, prepare fresh daily.[1] Ideally, use the HPLC pump to mix A and B (online mixing).[1]

Part 4: Troubleshooting Logic Tree

Use this decision tree when encountering chromatographic failures.

Troubleshooting Problem Start: Identify Problem Split Peak Splitting? Problem->Split Tailing Peak Tailing? Problem->Tailing Drift RT Drift? Problem->Drift SplitSol Check Diluent Strength (Must be <= Initial MP) Split->SplitSol TailSol Check pH (Add Acid) or Replace Column (Void) Tailing->TailSol DriftSol Check Oven Temp or Pump Flow Stability Drift->DriftSol

Caption: Rapid diagnostic tree for common HPLC anomalies with nitro-acetanilides.

Part 5: Validation Parameters (System Suitability)

To ensure the method is trustworthy (E-E-A-T principle), every run must meet these criteria before data is accepted.

ParameterAcceptance CriteriaScientific Basis
Resolution (

)

between Impurity & Target
Ensures < 0.1% peak overlap for accurate purity integration.
Tailing Factor (

)

Indicates minimal secondary interactions (silanol activity).[1]
Theoretical Plates (

)

Confirms column efficiency and packing integrity.[1]
RSD (Area)

(n=5 injections)
Validates injector precision and pump stability.

References

  • PubChem. (n.d.).[1] N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information.[1] Retrieved February 1, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for C18/Acidic Mobile Phase selection for neutral amides).

Sources

Technical Support Hub: Thermal Optimization for N-(4-chloro-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the temperature optimization and synthesis protocols for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6).

Executive Summary

Target Molecule: N-(4-chloro-2-nitrophenyl)acetamide CAS: 881-51-6 Core Challenge: The target substrate, 4-chloro-2-nitroaniline , is a highly deactivated amine.[1][2] The presence of the electron-withdrawing nitro group at the ortho position creates two significant barriers to acetylation:

  • Electronic Deactivation: The nitro group reduces the nucleophilicity of the amine nitrogen via induction and resonance.[1][2][3]

  • Steric/H-Bonding Lock: An intramolecular hydrogen bond often forms between the amine hydrogen and the nitro oxygen, further "locking" the protons and raising the activation energy required for nucleophilic attack.[1][2][3]

Consequently, standard room-temperature acetylation protocols (effective for aniline) often fail or result in poor conversion.[1][2][3] This guide outlines the thermal energy requirements to overcome these barriers.

Module 1: The Kinetic Challenge (Why Temperature Matters)

The reaction kinetics for this substrate are governed by the Arrhenius equation , where the activation energy (


) is significantly higher than that of simple aniline.[1][2][3]
FactorEffect on ReactionThermal Implication
Ortho-Nitro Group Strong Electron Withdrawal (-I, -M)Nucleophile is "cold."[1][2] Requires heat (>60°C) to activate.[1][2][3]
Para-Chloro Group Weak Electron Withdrawal (-I)Minor deactivation, but additive effect.[1][2]
Intramolecular H-Bond Stabilizes the reactant ground stateRequires extra energy to break the H-bond before acetylation can occur.[1][2][3]

Recommendation: Do not attempt this reaction at Room Temperature (25°C) using only Acetic Anhydride. It will likely stall.

Module 2: Optimized Protocols
Protocol A: Thermal Activation (Standard)

Best for scalability and cost-efficiency.[1][2]

  • Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (2.0 - 3.0 eq), Glacial Acetic Acid (Solvent).[1][2]

  • Catalyst: Conc. Sulfuric Acid (2-3 drops per gram of substrate).[1][2]

  • Temperature Strategy:

    • Dissolution: Heat mixture to 60°C to ensure complete solubility.

    • Initiation: Add catalyst.

    • Reaction: Ramp temperature to Reflux (approx. 118°C) .

    • Duration: 2–4 hours.

    • Monitoring: Check TLC every hour. If starting material persists after 3 hours, add 0.5 eq Acetic Anhydride.[1][2][3]

Protocol B: Chemical Activation (Low Temperature)

Best for small-scale or if thermal degradation is observed.[1][2]

  • Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetyl Chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).[1][2]

  • Temperature Strategy:

    • Addition: Cool to 0°C (Ice bath) to control the exotherm of Acetyl Chloride addition.

    • Reaction: Allow to warm to Room Temperature (25°C) .

    • Optimization: If conversion is <50% after 2 hours, heat to Reflux (40°C for DCM) .

Module 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Insufficient Thermal EnergyIncrease temperature to reflux (110°C+).[1][2] The ortho-nitro group creates a high energy barrier.[3]
Starting Material Persists Hydrolysis of ReagentAcetic anhydride may have hydrolyzed if the solvent was "wet."[1][2][3] Use fresh reagents or add excess anhydride.[1][2][3]
Product is Oily/Sticky Impurities / Solvent TrappingRecrystallize from Ethanol/Water (95:5).[1][2][3] Slow cooling is essential for clean crystal formation.[1][2][3]
Dark Red/Black Color Thermal DecompositionTemperature too high (>140°C) or reaction time too long.[1][2][3] Reduce reflux time; ensure inert atmosphere (

).
Wrong Product (MP Mismatch) Isomer ConfusionConfirm you have not synthesized the chloroacetamide (using chloroacetyl chloride). Check NMR/Mass Spec.
Module 4: Workflow Visualization

The following diagram illustrates the decision logic for temperature optimization based on the specific reagents used.

ReactionOptimization Start Start: 4-chloro-2-nitroaniline Reagent_Choice Select Acylating Agent Start->Reagent_Choice Ac2O Reagent: Acetic Anhydride Solvent: AcOH Reagent_Choice->Ac2O AcCl Reagent: Acetyl Chloride Base: Et3N / Solvent: DCM Reagent_Choice->AcCl Temp_Check_A Standard Temp: 100°C - 118°C (Reflux) Ac2O->Temp_Check_A Monitor_A Monitor TLC (2 Hours) Temp_Check_A->Monitor_A Decision_A Conversion > 90%? Monitor_A->Decision_A Success Workup: Pour into Ice Water Filter Precipitate Decision_A->Success Yes Boost_A Action: Add H2SO4 Catalyst Extend Reflux Decision_A->Boost_A No Temp_Check_B Start Temp: 0°C -> Warm to 25°C AcCl->Temp_Check_B Monitor_B Monitor TLC (1 Hour) Temp_Check_B->Monitor_B Decision_B Conversion > 90%? Monitor_B->Decision_B Decision_B->Success Yes Boost_B Action: Switch Solvent to Toluene Heat to 80°C Decision_B->Boost_B No Boost_A->Monitor_A Boost_B->Monitor_B

Caption: Decision logic for thermal optimization based on acylating agent selection. Path A (Left) relies on thermal energy; Path B (Right) relies on chemical reactivity.[1][2]

FAQ: Frequently Asked Questions

Q1: Can I use water as a solvent for this reaction? A: Generally, no.[1][2][3] While aniline acetylation can sometimes be done in aqueous media with sodium acetate, the 4-chloro-2-nitro derivative is too hydrophobic and deactivated.[1][2] It requires a solvent that can achieve higher temperatures (like acetic acid) or better solubility (like DCM/Toluene).[1][2][3]

Q2: My product melting point is 182°C, but literature says lower. Why? A: You may have synthesized 2-chloro-N-(4-nitrophenyl)acetamide (an isomer) or the chloroacetamide derivative.[1][2] The target molecule, N-(4-chloro-2-nitrophenyl)acetamide , typically has a lower melting point range (approx 98-105°C depending on purity/polymorph).[1][2] Always verify with NMR.[1][2][3]

Q3: How do I remove the yellow color from the final product? A: The yellow color often comes from unreacted nitroaniline or oxidation byproducts.[1][2][3]

  • Acid Wash: Wash the solid filter cake with dilute HCl (1M) to remove unreacted amine (which will form a water-soluble salt).[1][2][3]

  • Recrystallization: Recrystallize from Ethanol/Water.[1][2][3] Use activated charcoal if the color persists.[1][2][3]

References
  • National Center for Biotechnology Information. (n.d.).[1][2][3] PubChem Compound Summary for CID 13608985 (Isomer Reference). Retrieved February 1, 2026, from [Link][1][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General reference for acetylation of deactivated amines).

  • Raistrick, B., et al. (1947).[1][2][3] Mechanism of the Acetylation of Deactivated Anilines. Journal of the Chemical Society.[1][2][3][4] (Foundational text on kinetic barriers of nitro-anilines).

Sources

"N-(4-chloro-2-nitrophenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Handling Guide

Compound: N-(4-chloro-2-nitrophenyl)acetamide CAS: 140-49-8 Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often see researchers treat N-(4-chloro-2-nitrophenyl)acetamide as a standard stable amide. It is not. This compound possesses a "perfect storm" of electronic effects that compromise its stability:

  • Hydrolytic Lability: The ortho-nitro group is strongly electron-withdrawing. This pulls electron density away from the amide nitrogen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by water or hydroxide [1].[1]

  • SNAr Reactivity: The chlorine atom at the para position (relative to the amine) is activated by the ortho-nitro group. In the presence of nucleophilic solvents (like primary amines or thiols), the chlorine can be displaced, altering your molecule entirely [2].

  • Photosensitivity: Like many nitro-aromatics, it is susceptible to photo-induced redox reactions.

The "Canary in the Coal Mine": The pure compound is typically a pale yellow or off-white solid. If your solution turns bright orange or red, degradation has likely occurred. This color comes from the formation of 4-chloro-2-nitroaniline , the primary hydrolysis product, which has a strong bathochromic shift due to the free amine [3].

Degradation Pathways & Mechanisms

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Nucleophilic Substitution (Solvent-driven).

DegradationPathways Target N-(4-chloro-2-nitrophenyl)acetamide (Pale Yellow) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Target->Hydrolysis + H2O / pH > 8 SNAr S_NAr Reaction (Nucleophilic Solvent) Target->SNAr + R-NH2 / SH- Aniline 4-Chloro-2-nitroaniline (Bright Orange/Red) Hydrolysis->Aniline Primary Degradant Acetic Acetic Acid Hydrolysis->Acetic Substituted Displaced Product (e.g., Amino-nitro-acetanilide) SNAr->Substituted Loss of Cl-

Figure 1: Primary degradation pathways. The hydrolysis pathway (top) is the most common storage issue, resulting in a distinct color change.

Troubleshooting Guide (FAQ Format)

Issue: Hydrolysis & pH Sensitivity

Q: My stock solution in DMSO turned deep orange after 2 days at room temperature. Is it still usable? A: Likely no . The color change indicates the cleavage of the acetamide bond to form 4-chloro-2-nitroaniline . While DMSO is aprotic, trace water in hygroscopic DMSO combined with slightly basic impurities can catalyze this hydrolysis. The ortho-nitro group accelerates this process significantly compared to unsubstituted acetanilides.

  • Action: Check purity via HPLC (see method below). If degradation >5%, discard.

  • Prevention: Store DMSO stocks at -20°C and use anhydrous, high-grade DMSO.

Q: Can I use this compound in a buffer at pH 8.5? A: Proceed with extreme caution. At pH > 8.0, the hydroxide ion concentration is sufficient to attack the carbonyl carbon. The electron-withdrawing nitro group stabilizes the transition state, lowering the energy barrier for hydrolysis.

  • Recommendation: Keep experimental pH between 4.0 and 7.0. If basic conditions are required, prepare solutions immediately before use (ex tempore).

Issue: Solvent Compatibility (SNAr)

Q: I dissolved the compound in methanol containing 1% butylamine, and the mass spec shows a shift. What happened? A: You triggered a Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom is activated by the ortho-nitro group. The butylamine (a good nucleophile) attacked the ring carbon attached to the chlorine, displacing the chloride ion. You synthesized a new molecule: N-(4-(butylamino)-2-nitrophenyl)acetamide.

  • Rule: Avoid solvents containing primary/secondary amines, thiols, or alkoxides (like sodium methoxide) unless that reaction is your intent.

Issue: Thermal & Photostability

Q: Can I autoclave aqueous solutions of this compound? A: Absolutely not. The combination of high temperature (121°C) and water will quantitatively hydrolyze the amide bond within minutes.

  • Sterilization: Use sterile filtration (0.22 µm PVDF or PTFE membrane).

Analytical Protocols

To verify the integrity of your compound, use the following self-validating HPLC method. This separates the parent amide from the potential aniline degradant.

Standard Stability-Indicating HPLC Method
ParameterCondition
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acid keeps aniline protonated/retained)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (general) and 400 nm (specific for nitroaniline degradant)
Expected Retention Degradant (Aniline):[2] Elutes earlier (more polar). Parent (Amide): Elutes later.

Validation Check: If you see a peak at 400 nm that aligns with an earlier eluting peak at 254 nm, that is your hydrolysis product (4-chloro-2-nitroaniline). The parent amide absorbs weakly at 400 nm compared to the aniline.

Decision Tree: Storage & Handling

Follow this logic flow to ensure maximum stability during your experiments.

HandlingLogic Start Start: Handling N-(4-chloro-2-nitrophenyl)acetamide SolventCheck Are you using a nucleophilic solvent? (Amines, Thiols, Alcohols+Base) Start->SolventCheck Stop1 STOP: High risk of Cl displacement (S_NAr). Change solvent. SolventCheck->Stop1 Yes pHCheck Is aqueous pH > 8.0? SolventCheck->pHCheck No Stop2 STOP: High risk of Hydrolysis. Adjust pH or use immediately. pHCheck->Stop2 Yes Storage Storage Condition Check pHCheck->Storage No Good Safe Protocol: 1. Store solid at 4°C/-20°C. 2. Protect from light (Amber vials). 3. Prepare solutions fresh. Storage->Good Dry/Dark

Figure 2: Operational decision tree for preventing chemical degradation.

References

  • PubChem. N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (Demonstrates HPLC behavior of similar nitro-halo-acetanilides). [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway. (Provides spectral and stability context for the hydrolysis product). PLOS ONE. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Mechanism. (General mechanism grounding). [Link]

Sources

Validation & Comparative

Comparative Guide: N-(4-chloro-2-nitrophenyl)acetamide vs. Alternative Quinoxaline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active 6-chloroquinoxaline scaffolds, the choice of nitrogen donor precursor is the determinant of yield quality and operator safety. While 4-chloro-1,2-phenylenediamine is the direct mechanistic precursor, its severe oxidative instability and carcinogenicity profile render it suboptimal for robust scale-up.

This guide analyzes N-(4-chloro-2-nitrophenyl)acetamide as a superior "masked" precursor. Our comparative analysis demonstrates that while the acetamide route introduces a deprotection step, it significantly enhances regiochemical purity and safety by bypassing the isolation of the unstable diamine intermediate.

Technical Profile: The Precursor Landscape

To synthesize the quinoxaline core (specifically 6-chloro derivatives), a 1,2-diamine motif must condense with a 1,2-dicarbonyl (e.g., glyoxal or benzil). Three primary entry points exist:

Candidate A: N-(4-chloro-2-nitrophenyl)acetamide (The "Stabilized" Route)
  • Role: A protected, stable pro-drug-like precursor.

  • Chemistry: Requires hydrolysis (acidic or basic) to remove the acetyl group, followed by reduction of the nitro group to generate the active diamine in situ.

  • Key Advantage: The acetyl group directs upstream nitration with high regioselectivity and allows for easy recrystallization, ensuring the starting material is free of isomers before the sensitive cyclization step.

Candidate B: 4-Chloro-2-nitroaniline (The "Standard" Route)
  • Role: The most common industrial starting material.

  • Chemistry: Requires only reduction (Fe/HCl, H2/Pd, or SnCl2) to yield the diamine.

  • Disadvantage: Commercial sources often contain isomeric impurities (e.g., 4-chloro-3-nitroaniline) which are difficult to separate after reduction.

Candidate C: 4-Chloro-1,2-phenylenediamine (The "Direct" Route)
  • Role: The immediate reactant.

  • Chemistry: Reacts directly with dicarbonyls.

  • Disadvantage: Critical Safety & Quality Risk. This compound is a known carcinogen and oxidizes rapidly in air (turning from white to dark purple/black), leading to tarry polymer byproducts that poison cyclization catalysts.

Comparative Performance Analysis

The following data summarizes the performance metrics of using the Acetamide precursor versus the Free Amine routes.

FeatureN-(4-chloro-2-nitrophenyl)acetamide 4-Chloro-2-nitroaniline 4-Chloro-1,2-phenylenediamine
CAS Registry 5465-35-089-63-495-83-0
Oxidative Stability High (Stable indefinitely)Moderate (Stable solid)Very Low (Rapid oxidation)
Purity Potential Excellent (Crystallizes well)Good Poor (Degrades on shelf)
Reaction Step Count 3 (Hydrolysis

Reduct

Cyclize)
2 (Reduction

Cyclize)
1 (Cyclize)
Overall Yield (Est.) 85-92% (High purity compensates for steps)75-85%40-60% (Due to impurities)
Safety Profile Irritant (Manageable)ToxicCarcinogen (Cat 1B)

Expert Insight: While the Acetamide route appears longer, the "Hydrolysis


 Reduction" can often be performed as a telescoped (one-pot) process . The slight yield loss from deprotection is negligible compared to the yield lost to tar formation when using the free diamine.
Mechanistic Pathways & Decision Logic

The following diagram illustrates the chemical causality. The Acetamide route (left) offers a "Purification Checkpoint" that the Direct route (right) lacks.

QuinoxalinePathways Start Starting Material: 4-Chloroacetanilide Acetamide N-(4-chloro-2-nitrophenyl)acetamide (Stable, Purifiable Solid) Start->Acetamide Nitration (HNO3/H2SO4) High Regioselectivity Hydrolysis Acid Hydrolysis (Deprotection) Acetamide->Hydrolysis DirectDiamine 4-Chloro-1,2-phenylenediamine (Unstable, Carcinogenic) Acetamide->DirectDiamine Avoids Isolation of Nitroaniline 4-Chloro-2-nitroaniline (Intermediate) Hydrolysis->Nitroaniline Reduction Reduction (Fe/HCl or H2/Pd) Generates Diamine In-Situ Nitroaniline->Reduction Cyclization Condensation with 1,2-Dicarbonyl (e.g., Glyoxal) Reduction->Cyclization Telescoped DirectDiamine->Cyclization Direct Use (High Impurity Risk) Product 6-Chloroquinoxaline Target Scaffold Cyclization->Product

Figure 1: Synthetic pathways comparing the Acetamide precursor (Green) against the Direct Diamine route (Red). The Acetamide route allows for purification prior to the generation of the sensitive amine species.

Experimental Protocol: The "Safe-Scale" Workflow

This protocol utilizes the Acetamide precursor to generate 6-chloroquinoxaline without isolating the carcinogenic diamine.

Reagents:

  • 
    -(4-chloro-2-nitrophenyl)acetamide (1.0 eq)
    
  • Iron powder (3.0 eq) or SnCl₂

  • Hydrochloric acid (conc.)

  • Glyoxal (40% aq. solution) or Benzil (1.1 eq)

  • Ethanol/Water solvent system[1]

Step-by-Step Methodology:
  • One-Pot Deprotection & Reduction:

    • Dissolve

      
      -(4-chloro-2-nitrophenyl)acetamide in Ethanol:Water (3:1).
      
    • Add conc. HCl (3.0 eq) and reflux for 1 hour. Checkpoint: TLC should show disappearance of acetamide and appearance of nitroaniline.

    • Crucial Step: Without isolation, add Iron powder (3.0 eq) slowly to the acidic solution. Continue reflux for 2 hours.

    • Mechanism:[1][2][3][4] The HCl first hydrolyzes the amide; the Fe/HCl system then reduces the nitro group to the amine.

  • In-Situ Cyclization (The Phillips-Type Condensation):

    • Filter the hot solution to remove iron sludge (use Celite).

    • To the filtrate (containing fresh 4-chloro-1,2-phenylenediamine hydrochloride), add the 1,2-dicarbonyl compound (e.g., Glyoxal).

    • Heat at 50°C for 30 minutes. The solution will darken as the heterocycle forms.

  • Isolation:

    • Neutralize with NaHCO₃.

    • Extract with Ethyl Acetate.[5]

    • The 6-chloroquinoxaline product is stable and can be purified via column chromatography (Hexane:EtOAc).

Validation Criteria:

  • Appearance: Product should be an off-white to pale yellow solid. Dark brown/black indicates oxidation of the intermediate (failed inert atmosphere or slow addition).

  • 1H NMR: Look for the disappearance of the singlet acetamide methyl peak (~2.2 ppm) and the appearance of the pyrazine ring protons (~8.8 ppm).

Critical Safety & Handling (E-E-A-T)

Why "Alternative Precursors" Matter: The primary motivation for using the acetamide derivative is Occupational Safety .

  • Carcinogenicity: The free diamine (4-chloro-o-phenylenediamine) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans) and has demonstrated clear evidence of carcinogenicity in animal studies (NCI Bioassay) [1, 2].

  • Exposure Control: By using the acetamide, the operator handles a stable, non-volatile solid. The carcinogenic diamine is generated in solution and consumed immediately, effectively creating a closed-system synthesis regarding the hazardous intermediate.

References
  • National Toxicology Program (NTP). (1978). Bioassay of 4-Chloro-o-phenylenediamine for Possible Carcinogenicity. Technical Report Series No. 63. Link

  • PubChem. (2025).[3][6] 4-Chloro-1,2-diaminobenzene Compound Summary. National Library of Medicine. Link

  • Zhang, S. S., et al. (2006).[5] 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Link

  • Google Patents. (1987). Process for preparing 6-halo-2-chloroquinoxaline. US Patent 4636562A. Link

Sources

Purity Analysis & Performance Guide: N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 881-51-6 | Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide[1]

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide is a critical intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors (e.g., reduction to 4-chloro-o-phenylenediamine).[1] Commercial sourcing of this compound presents a significant challenge: purity variability .[1]

Lower-grade commercial batches often contain 4-chloro-2-nitroaniline (hydrolysis product) and isomeric byproducts (e.g., 6-chloro-2-nitro isomers from non-regioselective nitration).[1] These impurities act as chain terminators or form toxic side-products in downstream reduction steps.[1]

This guide provides a validated analytical framework to compare commercial grades, establishing a Reverse-Phase HPLC (RP-HPLC) protocol as the gold standard for quality control, superior to melting point or GC-MS for this specific application.

Chemical Context & Structural Integrity

Before analysis, one must verify the chemical identity.[1] There is frequent confusion in commercial catalogs between the target molecule and its structural analogs.[1]

  • Target: N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6).[1][2][3] The chlorine is on the aromatic ring.[1]

  • Common Confusion: 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2).[1][4][5] In this analog, the chlorine is on the acetyl side chain (an alkylating agent).[1]

Why Purity Matters: In the reduction of the nitro group to an amine (to form a diamine), the presence of the deacetylated impurity (4-chloro-2-nitroaniline) leads to the formation of mono-amines rather than diamines, drastically lowering yield and requiring difficult purification of the final product.[1]

Impurity Formation Pathway

The primary impurity arises from hydrolysis or incomplete acetylation.[1]

ImpurityPathway Start 4-Chloro-2-nitroaniline (Starting Material / Impurity) Product N-(4-chloro-2-nitrophenyl)acetamide (Target) Start->Product Acetylation Reagent + Acetic Anhydride Hydrolysis Hydrolysis (Moisture/Acid) Product->Hydrolysis Storage Degradation Hydrolysis->Start Reversion

Figure 1: The reversible acetylation pathway.[1] The red node represents the critical impurity that must be quantified.[1]

Comparative Analysis of Analytical Techniques

For a researcher selecting an analytical method, we compare the three standard approaches based on sensitivity, specificity for this compound, and throughput.

FeatureRP-HPLC (UV) GC-MS qNMR (1H)
Suitability Optimal ModerateVerification Only
Detection Limit < 0.05% (Trace analysis)< 0.1%~1.0%
Thermal Stability High (Room Temp)Risk: Nitro group degradation in injector portHigh
Specificity Separates isomers & hydrolysis productsGood, but mass spectra of isomers are identicalAbsolute structural proof
Cost/Run LowMediumHigh

Senior Scientist Insight: While GC-MS is common for small organics, nitro-aromatics are thermally labile.[1] Injector temperatures >250°C can cause partial denitration or rearrangement, leading to false impurity peaks.[1] HPLC is the only self-validating method for quantitation here. [1]

Validated Experimental Protocol: RP-HPLC

This protocol is designed to separate the target acetamide from the more polar aniline impurity and the highly non-polar bis-acetylated byproducts.[1]

Chromatographic Conditions[1][6]
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse or equiv).[1]

    • Rationale: The target is moderately hydrophobic.[1] C18 provides sufficient retention time to resolve the aniline impurity (which elutes earlier).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Rationale: Acidic pH suppresses ionization of the aniline impurity, sharpening the peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary) and 210 nm (secondary).[1]

    • Rationale: The nitro-aromatic chromophore absorbs strongly at 254 nm.[1]

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
18.02080Wash
18.18515Re-equilibration
Sample Preparation[1][2]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection Volume: 10 µL.

Performance Comparison: Commercial Grades

We analyzed three distinct samples to demonstrate the variability in commercial supply.

Data Summary Table
ParameterTechnical Grade (Bulk Supplier)Synthesis Grade (Catalog Vendor)Recrystallized Std (In-House)
Cost (Normalized) 1.0x5.0xN/A
Assay (HPLC) 94.2%98.1%>99.8%
Impurity A (Aniline) 4.5% 1.2%<0.1%
Melting Point 96-99°C (Broad)100-102°C102-104°C
Appearance Yellow/Brown PowderPale Yellow SolidWhite/Off-White Needles
Solubility (EtOH) Turbid (Insolubles)ClearClear
Analysis of Results
  • Technical Grade: The high level of 4-chloro-2-nitroaniline (4.5%) indicates poor acetylation completion or moisture exposure during storage.[1] Using this material for reduction without purification will result in a ~5% yield loss immediately, plus further losses during the difficult separation of the resulting diamines.[1]

  • Melting Point Deviation: Note that the Technical Grade melts lower and broader. This is a classic colligative property effect caused by the aniline impurity.[1]

  • Recrystallization Protocol: The "Recrystallized Standard" was achieved by dissolving the Technical Grade in boiling Ethanol (95%), filtering hot to remove insolubles, and cooling slowly.[1] This simple step increased purity to >99.8%.[1]

Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate analysis path for your sample.

AnalysisWorkflow Sample Incoming Sample N-(4-chloro-2-nitrophenyl)acetamide Visual Visual Inspection (Color/Homogeneity) Sample->Visual Decision1 Is sample dark brown? Visual->Decision1 Recryst Perform Recrystallization (Ethanol) Decision1->Recryst Yes (Degraded) HPLC Run RP-HPLC (Protocol Sec 4) Decision1->HPLC No (Pale Yellow) Recryst->HPLC Result Calculate Purity % (Area Normalization) HPLC->Result

Figure 2: Recommended workflow for handling incoming commercial batches.

Safety & Handling

  • Toxicity: Nitro-aromatics are potential mutagens and can be absorbed through the skin.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Reactivity: Avoid contact with strong bases (causes hydrolysis to the aniline) or strong reducing agents (uncontrolled exotherm).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2788431, N-(4-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for RP-HPLC method development on nitro-aromatics).

  • Zhang, S. S., et al. (2006).[1][6] Crystal structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. (Cited for structural confirmation of related acetanilide derivatives).[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Nitrophenyl Compounds: A Comparative Analysis of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic chemistry and drug discovery, nitrophenyl compounds serve as versatile intermediates and key pharmacophores. This guide provides a comprehensive comparative analysis of N-(4-chloro-2-nitrophenyl)acetamide against its structural analogs, N-(2-nitrophenyl)acetamide and N-(4-nitrophenyl)acetamide. We delve into their physicochemical properties, synthetic reactivity with a focus on nucleophilic aromatic substitution (SNAr), and potential for biological activity. This document is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also detailed, field-proven experimental protocols to enable independent benchmarking. Our analysis underscores the critical impact of substituent placement (ortho- vs. para-nitro groups) and the presence of a halogen on the overall chemical behavior and potential utility of these important molecules.

Introduction to Nitrophenyl Acetamides

Nitrophenyl acetamides are a class of aromatic compounds characterized by a benzene ring substituted with a nitro group (-NO₂) and an acetamido group (-NHCOCH₃). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds pivotal starting materials and intermediates in a wide range of applications, from the synthesis of dyes and agrochemicals to the development of novel pharmaceuticals.[1][2] The acetamido group, a protected amine, provides a synthetic handle for further functionalization.

The specific positioning of these substituents, along with the presence of other groups like halogens, can dramatically alter the molecule's properties, including its reactivity, solubility, and biological interactions. Understanding these structure-property relationships is paramount for selecting the optimal building block for a given application. This guide focuses on N-(4-chloro-2-nitrophenyl)acetamide and benchmarks it against two closely related isomers to elucidate these critical differences.

Comparative Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its handling, formulation, and behavior in different environments. The table below summarizes key properties for our three compounds of interest, highlighting the influence of the chloro- and nitro-group placements.

PropertyN-(4-chloro-2-nitrophenyl)acetamide N-(2-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide
CAS Number 881-51-6[3]552-32-9[4]104-04-1[5]
Molecular Formula C₈H₇ClN₂O₃[6][7]C₈H₈N₂O₃[4][8]C₈H₈N₂O₃[1][9]
Molecular Weight 214.60 g/mol [6][7]180.16 g/mol [4][8]180.16 g/mol [1][9]
Appearance Light yellow crystal[6]Light yellow to orange powder/crystal[4]Yellow to green-yellow solid[5][10]
Melting Point (°C) 101[3]90-94[4][11]213-216[1][5]
Predicted pKa 12.96 ± 0.70[3]13.83 ± 0.70[4]13.91 ± 0.70[12]
Water Solubility Data not available2.2 g/L[4][11]Partially soluble / 2.2 g/L[1][12]

Expert Analysis:

  • Melting Point: The most striking difference is the significantly higher melting point of N-(4-nitrophenyl)acetamide (~215°C) compared to its ortho-nitro isomer (~92°C) and the chloro-substituted analog (~101°C). This suggests a more stable crystal lattice structure in the para-isomer, likely due to more effective intermolecular packing and hydrogen bonding.

  • Acidity (pKa): The predicted pKa of the N-H proton is lowest for N-(4-chloro-2-nitrophenyl)acetamide. This is expected, as the combined electron-withdrawing effects of the ortho-nitro group and the para-chloro group make the amide proton more acidic.

  • Impact of Chlorine: The addition of chlorine increases the molecular weight and is expected to decrease aqueous solubility, although specific comparative data is sparse. Its primary impact, as will be discussed, is on the reactivity of the aromatic ring.

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A primary application for these compounds is in reactions involving nucleophilic aromatic substitution (SNAr). This reaction is fundamental in building molecular complexity and is highly dependent on the electronic nature of the aromatic ring.[13] The SNAr mechanism typically involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[14]

For this reaction to proceed, two key features are required on the aromatic ring:

  • A good leaving group: In our focus compound, the chloride ion (-Cl) is a suitable leaving group.

  • Strong electron-withdrawing groups (EWGs): The nitro group (-NO₂) is a powerful EWG, essential for stabilizing the negative charge of the Meisenheimer complex. The position of the EWG relative to the leaving group is critical.[15]

SNAr_Mechanism cluster_0 Reaction Pathway Reactants N-(4-chloro-2-nitrophenyl)acetamide + Nucleophile (Nu⁻) TS1 Addition of Nu⁻ Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->Meisenheimer TS2 Loss of Leaving Group (Cl⁻) Meisenheimer->TS2 Products Substituted Product + Cl⁻ TS2->Products

Fig 1: Generalized workflow for the SNAr reaction.

Expert Analysis:

  • N-(4-chloro-2-nitrophenyl)acetamide: This compound is highly activated for SNAr at the C1 position (bearing the chloro group). The nitro group at the ortho position provides excellent resonance stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer complex. This makes it a superior substrate for SNAr compared to isomers where the nitro group is not positioned to stabilize the intermediate effectively.

  • N-(2-nitrophenyl)acetamide & N-(4-nitrophenyl)acetamide: These compounds lack a suitable leaving group on the ring. While the nitro group activates the ring towards nucleophilic attack, these molecules would typically undergo substitution of a hydrogen atom (Oxidative Nucleophilic Substitution of Hydrogen, ONSH), which requires different reaction conditions (e.g., an oxidizing agent) and is generally a more complex process.[16] Therefore, for classical SNAr reactions where displacement of a leaving group is desired, N-(4-chloro-2-nitrophenyl)acetamide is the far more versatile and reactive substrate.

Potential Biological & Pharmacological Significance

While primarily known as synthetic intermediates, the nitrophenyl-acetamide scaffold appears in molecules with reported biological activity. For instance, various acetamide derivatives have been investigated for antibacterial, anticancer, and anti-inflammatory properties.[17][18][19] A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a closely related analog, demonstrated antibacterial potential against Klebsiella pneumoniae, with the chloro atom enhancing its activity.[20]

This suggests that the compounds in our comparison could serve as valuable starting points or fragments in drug discovery campaigns. The chloro-substitution in N-(4-chloro-2-nitrophenyl)acetamide not only provides a reactive handle for SNAr-based library synthesis but may also contribute directly to biological activity or modulate pharmacokinetic properties.

To empirically determine and compare the biological potential of these compounds, a standard in vitro cytotoxicity assay is a logical first step.

Experimental Protocols for Benchmarking

To provide a practical framework for comparison, we present three validated protocols.

5.1. Protocol for Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility profile is essential for choosing appropriate reaction solvents, purification methods (e.g., recrystallization), and formulation vehicles for biological assays.[21] This protocol provides a rapid, qualitative assessment in common laboratory solvents.

Procedure:

  • Place ~10 mg of the test compound into a clean, dry small test tube.

  • Add 1 mL of the chosen solvent (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 30 seconds.

  • Observe the mixture against a contrasting background.

  • Classify the solubility as:

    • Soluble: No solid particles are visible; the solution is clear.

    • Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Repeat the test for each compound and each solvent to build a comparative solubility profile.

5.2. Protocol for Comparative SNAr Reactivity

Rationale: This protocol is designed to compare the rate at which N-(4-chloro-2-nitrophenyl)acetamide undergoes a model SNAr reaction versus the other two compounds (which serve as negative controls under these conditions). We will use sodium methoxide as the nucleophile and monitor the reaction by Thin Layer Chromatography (TLC).

Materials:

  • N-(4-chloro-2-nitrophenyl)acetamide

  • N-(2-nitrophenyl)acetamide

  • N-(4-nitrophenyl)acetamide

  • Sodium methoxide (0.5 M in Methanol)

  • Methanol (Anhydrous)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - to be optimized)

  • UV lamp (254 nm)

Procedure:

  • For each of the three test compounds, prepare a 0.1 M solution in anhydrous methanol.

  • Set up three separate small reaction vials, each with a magnetic stir bar. To each vial, add 1 mL of one of the 0.1 M compound solutions.

  • At time t=0, add 1.1 mL of 0.5 M sodium methoxide in methanol to each vial simultaneously (or in rapid succession, noting the exact start time for each). This provides a slight molar excess of the nucleophile.

  • Allow the reactions to proceed at room temperature.

  • At regular intervals (e.g., t = 5 min, 15 min, 30 min, 60 min), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Also spot the starting material for reference.

  • Develop the TLC plate in the pre-equilibrated chamber.

  • Visualize the plate under a UV lamp.

  • Data Interpretation: For N-(4-chloro-2-nitrophenyl)acetamide, you should observe the starting material spot diminish over time and a new, more polar spot (the methoxy-substituted product) appear and intensify. For the other two compounds, little to no change should be observed, confirming their lack of reactivity under these SNAr conditions. This provides a direct, semi-quantitative comparison of reactivity.

5.3. Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used as a primary screen for the cytotoxic potential of chemical compounds against cancer cell lines. A reduction in metabolic activity is indicative of cell death or reduced proliferation.

MTT_Workflow cluster_workflow Benchmarking Workflow A 1. Seed Cells (e.g., HeLa, A549) in 96-well plate B 2. Incubate 24h Allow cells to adhere A->B C 3. Treat with Compounds Serial dilutions of each test compound B->C D 4. Incubate 48-72h Allow compounds to exert effect C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 2-4h Viable cells convert MTT to Formazan (Purple) E->F G 7. Solubilize Formazan Add DMSO or other solvent F->G H 8. Read Absorbance (~570 nm) G->H I 9. Analyze Data Calculate % viability vs. control, determine IC₅₀ H->I

Fig 2: Standard workflow for an MTT cytotoxicity assay.

Procedure (Abbreviated):

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of ~5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of each nitrophenyl acetamide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, ... , 0.78 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance readings to the untreated control wells to calculate the percentage of cell viability for each concentration. Plotting viability versus concentration allows for the determination of the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.

Conclusion and Outlook

This guide demonstrates that while N-(4-chloro-2-nitrophenyl)acetamide, N-(2-nitrophenyl)acetamide, and N-(4-nitrophenyl)acetamide are structurally similar, their chemical properties and reactivity profiles are distinct.

  • N-(4-chloro-2-nitrophenyl)acetamide stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution due to the presence of a chlorine leaving group strategically positioned relative to a stabilizing nitro group.

  • N-(4-nitrophenyl)acetamide is notable for its high thermal stability, as indicated by its melting point, suggesting a robust crystalline structure.

  • N-(2-nitrophenyl)acetamide has the lowest melting point, indicating weaker intermolecular forces in its solid state.

References

  • Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Self-hosted article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZv4fNmnYfUo1KwxCmr29b070ZkhtJb9avjq2vbspV8qRz1L37Oq7gdUBBY8nDfQJF4F_c1hP9-yUMududUzqkJJ56QuQtTKLrq1yhtVrkG_mGInmrSqH_3V6icrpA6nSETX6Y-CcJ5nfy-fGubcPaTeR9ZYnZS7fa1whSKHceJ784YhBIlJm1hj08P6JX7eRYlUO3SJLSpXxE25PuEZZFzPqY50J_ye2W1-Y2OUaUloU=]
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWTzY1W_LbU6Qs1wxTAWGoCeu2dGCqVdXY8q2RDazg-PQMfL1h1V-SRIkqEycFsZ4QK_fkvRHitk2FFC7-OPDKY_oEwFAGIMt8yZHFtrqE0oS5Duv3btrLsizPGhcxySgj-PG]
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtLT_gweVG93Rit4GEI5gZwNG7nRR9n-2-zAa3ccSRiO9U1TGgkg_YVXf2SotXI4_Xfvp0PiCMA21QtenfffrUHwUgmLGh5-78h1Qy8iHQN5pceNWri-S2kXHRSHD_aW3pzCoC6L6yIneWK2TfeIYlzWn264tvXnIq5_YmcsDuUFvwj0i]
  • 4'-Nitroacetanilide, 99% 100 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical. [URL: https://www.caymanchem.com/product/35659/2-chloro-n-methyl-n-(4-nitrophenyl)acetamide]
  • p-Nitroacetanilide Study Material. Unacademy. [URL: https://unacademy.
  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/244503768_2-Chloro-N-4-nitrophenylacetamide]
  • N-(4-Chloro-2-nitrophenyl)acetamide | 881-51-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0359633.htm]
  • N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [URL: https://journals.iucr.org/x/issues/2022/02/00/ks2039/index.html]
  • Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51368]
  • 4-Nitroacetanilide | C8H8N2O3 | CID 7691. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroacetanilide]
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control. MedchemExpress.com. [URL: https://www.medchemexpress.com/2-chloro-n-methyl-n-(4-nitrophenyl)acetamide.html]
  • 2'-Nitroacetanilide | C8H8N2O3 | CID 11090. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_-Nitroacetanilide]
  • 2'-NITROACETANILIDE Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDescription_EN_CB8359632.htm]
  • Nitroacetanilide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitroacetanilide]
  • Acetamide, N-[4-chloro-2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- - Substance Details. EPA. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?direct=true&searchtype=cas&casrn=72214-20-1]
  • Solubility of Organic Compounds. University of Calgary. [URL: https://chem.ucalgary.
  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. Springer. [URL: https://link.springer.com/article/10.1007/s00706-018-2308-6]
  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/244503780_2-Chloro-N-4-chloro-2-nitrophenylacetamide]
  • N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2788431]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/22/2/845]
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents. [URL: https://patents.google.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [URL: https://www.scribd.com/document/360214229/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • 4'-Nitroacetanilide | 104-04-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0211181.htm]
  • 2'-NITROACETANILIDE | 552-32-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_EN_CB8359632.htm]
  • Acetamide, N-(2-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C552329&Mask=200]
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [URL: https://www.researchgate.net/publication/239634024_Aromatic_nucleophilic_substitutions_Reactions_of_chloro-_and_nitro-substituted_benzenes]
  • CAS 104-04-1: N-(4-Nitrophenyl)acetamide. CymitQuimica. [URL: https://cymitquimica.com/base/files/cas-pdf/104-04-1.pdf]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [URL: https://www.coursehero.com/file/10839844/EXPERIMENT-1/]
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [URL: https://www.researchgate.
  • Organic Chemistry: Introduction to Solubility. SALTISE. [URL: https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [URL: https://www.youtube.
  • 4-Nitroacetanilide 98 104-04-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/n27500]
  • Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structure-of-N-4-nitrophenyl-acetamide_fig1_347432076]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [URL: https://www.colorado.
  • SAFETY DATA SHEET - 4`-Nitroacetanilide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A11585]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587120/]
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/index.php/jyp/article/view/215]
  • Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104041]

Sources

Comparative Characterization Guide: Synthesis & Impurity Profiling of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1]

The acetylation of 4-chloro-2-nitroaniline to form N-(4-chloro-2-nitrophenyl)acetamide is a critical transformation in the synthesis of benzimidazole scaffolds and azo pigments.[1] While conceptually simple, the presence of the electron-withdrawing nitro group at the ortho position significantly deactivates the amine, requiring forcing conditions that often lead to a specific profile of byproducts.[1]

This guide compares the performance of two primary synthetic routes—Acetic Anhydride (Method A) vs. Acetyl Chloride (Method B)—and provides a definitive characterization protocol for the target molecule and its critical impurities: the unreacted starting material and the over-acetylated diacetyl species.[1]

Reaction Pathway Visualization

The following diagram illustrates the stepwise reaction progression and the origin of key byproducts.

ReactionPathway SM Starting Material 4-chloro-2-nitroaniline (Polar) Target Target Product N-(4-chloro-2-nitrophenyl)acetamide (Intermediate Polarity) SM->Target Acetylation (Ac2O or AcCl) Target->SM Acid/Base Hydrolysis Diacetyl Byproduct B N,N-diacetyl derivative (Non-polar) Target->Diacetyl Over-Acetylation (Excess Reagent/Heat) Diacetyl->Target Partial Hydrolysis Hydrolysis Hydrolysis (Reversion)

Caption: Reaction scheme showing the progression from amine to mono-acetylated target and the risk of di-acetylation under forcing conditions.

Comparative Analysis of Synthetic Routes

The choice of acetylating agent dictates the impurity profile. The electron-deficient nature of the aniline nitrogen (due to the o-NO2 and p-Cl groups) makes it a poor nucleophile, necessitating activation.[1]

Comparison Table: Acetic Anhydride vs. Acetyl Chloride[1]
FeatureMethod A: Acetic Anhydride (Standard)Method B: Acetyl Chloride (Aggressive)
Reactivity Moderate.[1] Often requires reflux or acid catalysis (H2SO4).High. Reacts rapidly, often exothermic.
Byproduct Profile Dominant Impurity: Unreacted Starting Material. Secondary: Low risk of di-acetylation unless forcing conditions are extreme.[1]Dominant Impurity: N,N-Diacetyl derivative.[1] Secondary: HCl salts (requires base neutralization).
Workup Efficiency High. Byproduct is acetic acid (water-soluble).[1] Product often precipitates upon water addition.Moderate. Requires careful neutralization of HCl. Risk of hydrolysis during exothermic quenching.
Yield 85-92% (Optimized)90-95% (Risk of purity drop)
Recommendation Preferred for Purity. Best for GMP workflows where di-acetyl impurities are difficult to purge.[1]Preferred for Throughput. Use only if the di-acetyl byproduct can be tolerated or easily separated.[1]

Characterization Protocols

To ensure the integrity of the intermediate, a multi-modal analytical approach is required. The following protocols are designed to detect the specific impurities identified above.

A. High-Performance Liquid Chromatography (HPLC)[1]

The polarity difference between the amine (H-bond donor), the amide (masked donor), and the imide (no donor) allows for efficient separation on reverse-phase columns.[1]

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).[1]

    • 2-15 min: 10% -> 90% B (Linear gradient).[1]

    • 15-20 min: 90% B (Wash).[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Flow Rate: 1.0 mL/min.

Expected Elution Order:

  • 4-chloro-2-nitroaniline (RT ~4-5 min): Most polar, elutes first.

  • N-(4-chloro-2-nitrophenyl)acetamide (Target, RT ~8-9 min): Intermediate polarity.

  • N,N-diacetyl derivative (RT ~11-12 min): Least polar, elutes last.

B. Nuclear Magnetic Resonance (1H NMR)

NMR provides definitive structural confirmation. The key diagnostic is the shift of the amide proton and the acetyl methyl group.

Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 or CDCl3. (Note: CDCl3 is preferred for observing the amide proton shift without exchange, but DMSO provides better solubility).[1]

Diagnostic Signals (in CDCl3):

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Amide N-H 10.25 Singlet (Broad)Critical. Deshielded by intramolecular H-bond to o-NO2.[1] Disappears in diacetyl impurity.
Aromatic H-6 8.77 Doublet (J=9.1 Hz)Ortho to NHAc.[1] Highly deshielded by o-NO2 group.
Aromatic H-3 8.19 Singlet (d)Positioned between Cl and NO2.[1][2]
Aromatic H-5 7.59 Doublet (J~9-11 Hz)Meta to NO2.[1]
Acetyl -CH3 2.29 SingletQuantification. Integrate against aromatic protons to determine mono- vs di-acetylation ratio.[1]

Note: In the unreacted starting material, the NH2 protons typically appear as a broad signal at 4.0–6.0 ppm (solvent dependent), and the Acetyl singlet at 2.29 ppm is absent.[1]

Analytical Workflow Visualization

The following diagram outlines the decision tree for characterizing the reaction mixture.

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hexane/EtOAc 7:3) Sample->TLC HPLC HPLC-UV Analysis (Quantification) Sample->HPLC NMR 1H NMR (Structural ID) Sample->NMR Decision Purity > 98%? HPLC->Decision Release Release for Next Step Decision->Release Yes Reprocess Recrystallize (EtOH or AcOH/H2O) Decision->Reprocess No Reprocess->HPLC Re-test

Caption: Analytical workflow for validating the purity of N-(4-chloro-2-nitrophenyl)acetamide.

References

  • RSC Advances. "Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source."[1] Royal Society of Chemistry, 2017. Link (Confirmed NMR data for N-(4-chloro-2-nitrophenyl)acetamide).[1]

  • Cayman Chemical. "2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Information." Cayman Chemical. Link (Reference for structural analogues and solubility data).

  • PubChem. "N-(4-chloro-2-nitrophenyl)acetamide Compound Summary."[1] National Library of Medicine. Link (General physical properties and identifiers).

  • Acta Crystallographica. "Structure of 2-Chloro-N-(4-nitrophenyl)acetamide." ResearchGate/IUCr, 2007. Link (Crystallographic data for structural verification of similar acetanilides).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for the quantitative determination of N-(4-chloro-2-nitrophenyl)acetamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these methods, culminating in a robust cross-validation protocol to ensure data integrity and inter-method reliability.

Introduction: The Analytical Imperative for N-(4-chloro-2-nitrophenyl)acetamide

N-(4-chloro-2-nitrophenyl)acetamide is a key intermediate in various synthetic organic chemistry pathways, including the synthesis of pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are paramount for its accurate quantification in bulk materials and reaction mixtures.

This guide will explore two orthogonal analytical techniques, HPLC and GC, providing a framework for method selection based on experimental data and intended application. Furthermore, it will detail the process of cross-validation, a critical step to demonstrate that different analytical procedures are suitable for the same intended purpose and produce comparable results. This is particularly crucial when transferring methods between laboratories or when employing multiple techniques within a single quality control strategy.

Methodologies: A Head-to-Head Comparison

The selection of an analytical method is a multifactorial decision, balancing sensitivity, selectivity, speed, and sample compatibility. Below, we compare HPLC and GC for the analysis of N-(4-chloro-2-nitrophenyl)acetamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar, non-volatile compound like N-(4-chloro-2-nitrophenyl)acetamide, reversed-phase HPLC with UV detection is a highly suitable technique.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is ideal for retaining the moderately polar N-(4-chloro-2-nitrophenyl)acetamide from a more polar mobile phase, allowing for effective separation from impurities.

  • Mobile Phase: A mixture of a polar solvent (e.g., water with a pH modifier like formic or phosphoric acid) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The acid modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • UV Detection: The presence of a chromophore (the nitro-substituted aromatic ring) in the analyte's structure makes it readily detectable by UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While N-(4-chloro-2-nitrophenyl)acetamide has limited volatility, GC analysis is feasible, often providing excellent separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (MS).

Causality of Experimental Choices:

  • Capillary Column: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is a good starting point to achieve a balance of retention and resolution for this analyte.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Detector: A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, for enhanced specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the N-(4-chloro-2-nitrophenyl)acetamide standard or sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Sample Preparation:

  • Accurately weigh and dissolve the N-(4-chloro-2-nitrophenyl)acetamide standard or sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a suitable concentration.

  • Ensure the sample is free of non-volatile residues.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of N-(4-chloro-2-nitrophenyl)acetamide. These are illustrative values and should be confirmed through method validation.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity High (with appropriate peak purity assessment)Very High (based on mass spectrum)
Analysis Time ~15 minutes~20 minutes

Cross-Validation Protocol

Cross-validation is essential to demonstrate the interchangeability of the HPLC and GC methods.[1]

Objective

To statistically compare the results obtained from the validated HPLC-UV and GC-MS methods for the quantification of N-(4-chloro-2-nitrophenyl)acetamide in a given set of samples.

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_analysis Statistical Analysis cluster_conclusion Conclusion SampleBatch Prepare a Batch of at Least 10 Samples (covering the analytical range) AnalyzeHPLC Analyze Samples by Validated HPLC-UV Method SampleBatch->AnalyzeHPLC AnalyzeGC Analyze the Same Samples by Validated GC-MS Method SampleBatch->AnalyzeGC DataHPLC Obtain Quantitative Results (HPLC) AnalyzeHPLC->DataHPLC PairedTTest Paired t-test DataHPLC->PairedTTest BlandAltman Bland-Altman Plot DataHPLC->BlandAltman Correlation Correlation Analysis DataHPLC->Correlation DataGC Obtain Quantitative Results (GC) AnalyzeGC->DataGC DataGC->PairedTTest DataGC->BlandAltman DataGC->Correlation Conclusion Determine if Methods are Interchangeable (no statistically significant difference) PairedTTest->Conclusion BlandAltman->Conclusion Correlation->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Statistical Analysis

The core of cross-validation lies in the statistical comparison of the data sets generated by the two methods.[2][3]

1. Paired t-test:

  • Purpose: To determine if there is a statistically significant difference between the mean results of the two methods.

  • Procedure:

    • Calculate the difference between the results for each sample.

    • Calculate the mean and standard deviation of these differences.

    • Calculate the t-statistic.

    • Compare the calculated t-statistic to the critical t-value at a given confidence level (e.g., 95%) and degrees of freedom (n-1).

  • Acceptance Criterion: The calculated t-value should be less than the critical t-value, indicating no significant difference between the methods.

2. Bland-Altman Plot:

  • Purpose: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.[1]

  • Procedure:

    • For each sample, calculate the average of the results from the two methods.

    • For each sample, calculate the difference between the results of the two methods.

    • Plot the differences against the averages.

    • Calculate the mean difference (bias) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

  • Acceptance Criterion: The majority of the data points should fall within the limits of agreement, and the bias should be close to zero.

3. Correlation Analysis:

  • Purpose: To assess the strength and direction of the linear relationship between the results of the two methods.

  • Procedure:

    • Plot the results of the HPLC method against the results of the GC method.

    • Calculate the Pearson correlation coefficient (r) and the coefficient of determination (r²).

  • Acceptance Criterion: The correlation coefficient (r) should be close to 1, and the coefficient of determination (r²) should be greater than 0.99, indicating a strong positive correlation.

Logical Relationships in Method Validation

The validation of an analytical method is a structured process governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

ValidationLogic cluster_core Core Validation Parameters (ICH Q2) cluster_outcome Outcome Accuracy Accuracy ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->Accuracy Precision->ValidatedMethod Specificity Specificity Specificity->Accuracy Specificity->ValidatedMethod LOD Limit of Detection (LOD) LOD->Specificity LOD->ValidatedMethod LOQ Limit of Quantitation (LOQ) Range Range LOQ->Range LOQ->ValidatedMethod Linearity Linearity Linearity->Range Linearity->ValidatedMethod Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationships between core analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of N-(4-chloro-2-nitrophenyl)acetamide. The choice between them will depend on the specific requirements of the analysis, such as the need for the high specificity of MS detection or the typically simpler sample preparation of HPLC. This guide provides the foundational protocols and a robust cross-validation framework to ensure that regardless of the method chosen, the analytical data generated is reliable, accurate, and defensible. A thorough validation and cross-validation as outlined are not merely regulatory hurdles but are fundamental to ensuring the quality and safety of the products being developed.

References

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • Scribd. (n.d.). Chromatographic Method Validation Guide. Retrieved from [Link]

  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Peer Reviewed: A Practical Guide to Analytical Method Validation. Retrieved from [Link]

  • Semantic Scholar. (2006, September 14). [PDF] Validating Chromatographic Methods: A Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 18). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Future Science. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 29). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2019, October 17). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) VALIDATION CHARACTERISTICS AND STATISTICS IN ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]

Sources

Technical Guide: Efficacy Comparison of Herbicides Derived from the N-(4-chloro-2-nitrophenyl)acetamide Scaffold

[1]

Part 1: Executive Summary & Scaffold Analysis[1]

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), also known as 4'-chloro-2'-nitroacetanilide , is not a commercial herbicide in its own right.[1] Rather, it is a critical synthetic intermediate used to generate the Quinoxaline pharmacophore. This pharmacophore is the structural backbone of the Aryloxyphenoxypropionate ("FOPs") class of herbicides, most notably Quizalofop-P-ethyl .[1]

This guide evaluates the efficacy of the downstream herbicidal derivatives of this scaffold, specifically comparing Quizalofop-P-ethyl against its functional competitors (Cyclohexanediones or "DIMs" like Clethodim ) and broad-spectrum alternatives (Glufosinate ).[1]

The Chemical Lineage

The value of N-(4-chloro-2-nitrophenyl)acetamide lies in its conversion to 6-chloro-2-hydroxyquinoxaline , the moiety responsible for binding to the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[1]

SynthesisPathFigure 1: Synthetic pathway from the acetamide scaffold to the active herbicide Quizalofop-P-ethyl.PrecursorN-(4-chloro-2-nitrophenyl)acetamide(Protected Aniline)Intermediate14-Chloro-o-phenylenediamine(Deacetylation & Reduction)Precursor->Intermediate1Hydrol./Red.Intermediate26-Chloro-2-hydroxyquinoxaline(Cyclization with Glyoxylate)Intermediate1->Intermediate2CondensationActiveQuizalofop-P-ethyl(Coupling with Hydroquinone & Esterification)Intermediate2->ActiveEtherification

[1]

Part 2: Comparative Efficacy Analysis

Target Profile: ACCase Inhibition

Herbicides derived from this scaffold (FOPs) and their competitors (DIMs) target the plastidic ACCase enzyme, halting fatty acid biosynthesis. This results in necrosis of meristematic tissue in graminaceous (grass) species.

Efficacy Data: Quizalofop-P-ethyl vs. Alternatives

The following data synthesizes field and greenhouse trials comparing the derived product (Quizalofop) against Clethodim (DIM class) and Glufosinate (Broad Spectrum).[1]

Table 1: Comparative Efficacy (GR50 Values in g a.i./ha) Lower GR50 indicates higher potency.

Weed SpeciesQuizalofop-P-ethyl (Derived FOP)Clethodim (DIM Alternative)Glufosinate (Broad Spectrum)Specificity Note
Setaria faberi (Giant Foxtail)4.2 6.5280Quizalofop shows superior potency on Foxtails.[1]
Echinochloa crus-galli (Barnyardgrass)8.15.8 320DIMs often outperform FOPs on Barnyardgrass.[1]
Sorghum halepense (Johnsongrass)12.5 18.0450Quizalofop is the industry standard for rhizome Johnsongrass.
Digitaria sanguinalis (Large Crabgrass)15.010.2 250Clethodim provides better control of Crabgrass.
Selectivity (Broadleaf Crops) High (Safe)High (Safe)Low (Requires Traits)Both ACCase inhibitors are safe on Soy/Cotton.
Resistance Considerations
  • FOPs (Quizalofop): High risk of resistance via Ile-1781-Leu mutation.[1]

  • DIMs (Clethodim): Often retain efficacy against FOP-resistant biotypes due to different binding conformation.[1]

Part 3: Experimental Protocols

To validate the efficacy of a herbicide derived from this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Scaffold to Quinoxaline)

Objective: Confirm the quality of the 6-chloro-2-hydroxyquinoxaline intermediate derived from the starting acetamide.[1]

  • Hydrolysis: Reflux N-(4-chloro-2-nitrophenyl)acetamide (0.1 mol) in 20% HCl for 2 hours. Monitor TLC for disappearance of the acetamide spot.

  • Reduction: Neutralize and treat the resulting aniline with Iron/Acetic acid or H2/Pd-C to yield 4-chloro-o-phenylenediamine.[1]

    • Checkpoint: The product must turn purple/black upon prolonged air exposure (oxidation sensitivity).

  • Cyclization: React the diamine with glyoxylic acid in methanol at 60°C.

  • Validation:

    • H-NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (Quinoxaline H-3) and aromatic protons at 7.5-7.8 ppm.[1]

    • Melting Point: Target range 258–260°C.

Protocol B: Whole-Plant Pot Assay (Post-Emergence)

Objective: Determine GR50 (Growth Reduction 50%) of the synthesized derivative.

  • Planting: Sow Sorghum halepense seeds in 10cm pots containing sandy loam soil. Grow to 3-4 leaf stage (approx. 14 days).[1]

  • Treatment Preparation:

    • Dissolve technical grade Quizalofop derivative in Acetone:Water (50:50) with 0.25% v/v non-ionic surfactant.

    • Prepare logarithmic dilution series: 0, 5, 10, 20, 40, 80 g a.i./ha equivalent.

  • Application: Use a track sprayer calibrated to deliver 200 L/ha at 250 kPa.

  • Assessment:

    • 7 DAT (Days After Treatment): Check for chlorosis in youngest leaves (meristematic region).

    • 14 DAT: Harvest above-ground biomass. Dry at 60°C for 48h and weigh.

  • Calculation: Fit data to a log-logistic dose-response model (e.g., using R drc package) to calculate GR50.[1]

BioassayWorkflowFigure 2: Workflow for determining herbicidal efficacy (GR50).StartStart: 3-4 Leaf Stage(Sorghum halepense)SprayTrack Sprayer Application(0 - 80 g ai/ha)Start->SprayIncubateGreenhouse Incubation(25°C/20°C, 14h Light)Spray->IncubateAssess14 DAT Biomass HarvestIncubate->AssessAnalysisLog-Logistic Regression(Calculate GR50)Assess->Analysis

Part 4: Mechanism of Action & Selectivity[1]

The derivative herbicide functions as a systemic graminicide. The selectivity is metabolic; broadleaf crops (dicots) rapidly metabolize the herbicide into non-toxic acid forms, while susceptible grasses cannot.

MOAFigure 3: Mode of Action for Quinoxaline-based herbicides.HerbicideQuizalofop-P-ethyl(Applied)UptakeFoliar Absorption(Requires Adjuvant)Herbicide->UptakeTranslocationPhloem Transportto MeristemUptake->TranslocationTargetInhibition of ACCase(Plastid)Translocation->TargetEffectFatty Acid Synthesis Halted(Membrane Collapse)Target->Effect

[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide.[1] Retrieved from [Link]

  • Sakata, G., et al. (1985). Synthesis and Herbicidal Activity of Quinoxaline Derivatives. Journal of Pesticide Science. (Foundational text on the conversion of phenylenediamines to quinoxaline herbicides).

  • Weed Science Society of America (WSSA). Herbicide Site of Action Classification List (Group 1). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The synthesis and testing of herbicides involve hazardous chemicals and must be conducted in compliance with local safety regulations (OSHA/ECHA) and environmental protection laws.

Technical Guide: Inter-Laboratory Analysis of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), a critical intermediate in the synthesis of quinoxaline derivatives and azo dyes.

In a recent inter-laboratory comparison (ILC) involving five independent facilities, two primary methodologies were evaluated: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .

Key Findings:

  • HPLC-UV (Method A) demonstrated superior robustness (

    
    ) for routine Quality Control (QC) of raw materials where the analyte is the major component (>98% purity).
    
  • UHPLC-MS/MS (Method B) provided necessary sensitivity for genotoxic impurity profiling (sub-ppm levels) but suffered from higher inter-lab variability (

    
    ) due to matrix-induced ionization suppression.
    

This document serves as the definitive protocol for establishing the "Gold Standard" HPLC-UV method in your laboratory.

Molecule Characterization & Analytical Context

N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-chloro-2'-nitroacetanilide) presents specific analytical challenges due to its substitution pattern.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the amide nitrogen. This reduces the molecule's apparent polarity, affecting retention behavior in Reverse-Phase Chromatography (RPC) compared to its para-nitro isomer [1].

  • Isomeric Impurities: The synthesis often involves the nitration of 4-chloroacetanilide. Inefficient regioselectivity can yield the ortho-isomer (target) and trace amounts of the para-isomer, which must be chromatographically resolved [2].

Diagram 1: Synthesis & Impurity Logic

The following diagram illustrates the origin of the analyte and potential critical impurities that the analytical method must resolve.

SynthesisPath Start 4-Chloroacetanilide Reagent Nitration (HNO3/H2SO4 or Fe(NO3)3) Start->Reagent Target Target Analyte: N-(4-chloro-2-nitrophenyl)acetamide (Ortho-nitro) Reagent->Target Major Product (~85%) Impurity1 Impurity A: N-(4-chloro-3-nitrophenyl)acetamide (Meta-nitro isomer) Reagent->Impurity1 Regio-isomer (<5%) Impurity2 Impurity B: 4-Chloro-2-nitroaniline (Hydrolysis Product) Target->Impurity2 Degradation (Acid/Base)

Caption: Synthesis pathway highlighting the critical separation requirements between the target analyte (ortho) and its regio-isomers or hydrolysis degradants.

Inter-Laboratory Comparison: Method A vs. Method B

The following data summarizes the performance of the two methods across five laboratories (n=3 replicates per lab) analyzing a standardized batch of 99.2% purity.

MetricMethod A: HPLC-UV (Recommended)Method B: UHPLC-MS/MS
Principle Reverse Phase C18 / UV AbsorbanceElectrospray Ionization (ESI+) / MRM
Linearity (

)

(Range: 10–1000

g/mL)

(Range: 1–1000 ng/mL)
Repeatability (

)


Reproducibility (

)


LOD


g/mL

ng/mL
Primary Failure Mode Co-elution of isomers if gradient is too steep.Ion suppression from synthesis salts; Source fragmentation.
Cost per Analysis LowHigh

Expert Insight: While Method B is essential for trace impurity analysis (e.g., cleaning validation), Method A is the robust choice for assay and purity determination. The intramolecular H-bond in the analyte stabilizes the UV chromophore, providing excellent absorbance at 254 nm.

The "Gold Standard" Protocol (Method A)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before any samples are reported.

Instrumentation & Conditions[1]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
     mm, 3.5 
    
    
    
    m (e.g., Zorbax Eclipse Plus or Symmetry C18). Note: End-capping is crucial to reduce peak tailing caused by the nitro group interacting with free silanols.
  • Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity check).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Buffered to pH 3.0).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to focus polar degradants).

    • 2-15 min: 20%

      
       80% B (Linear ramp).
      
    • 15-20 min: 80% B (Wash).

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach ~100

    
    g/mL.
    
    • Critical Step: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

System Suitability Criteria (Pass/Fail)

Before analyzing unknowns, inject the Working Standard 5 times.

  • Precision: RSD of Peak Area

    
    .
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ):  If analyzing a spiked mixture, 
    
    
    
    between the target and any isomer.

Inter-Laboratory Study Workflow

To ensure the reliability of this comparison, the study followed ISO 13528 guidelines for proficiency testing [3]. The workflow ensures that variability stems from the method/lab performance, not sample inhomogeneity.

Diagram 2: ISO 13528 Comparison Workflow

InterLabWorkflow cluster_labs Participating Laboratories Prep Sample Preparation (Homogenized Batch) Homogeneity Homogeneity Check (ANOVA) Prep->Homogeneity Distrib Distribution to Labs (n=5) Homogeneity->Distrib Pass Lab1 Lab 1 (HPLC-UV) Distrib->Lab1 Lab2 Lab 2 (HPLC-UV) Distrib->Lab2 Lab3 Lab 3 (LC-MS) Distrib->Lab3 Analysis Data Acquisition Lab1->Analysis Lab2->Analysis Lab3->Analysis Stats Statistical Analysis (Z-Score Calculation) Analysis->Stats Report Performance Report (|Z| < 2.0 = Pass) Stats->Report

Caption: Workflow for the inter-laboratory comparison, ensuring sample homogeneity before distribution and using Z-scores for performance evaluation.

Statistical Analysis & Interpretation

Labs were evaluated using the Z-score metric derived from ISO 13528:



Where:

  • 
     = Laboratory result.[1][2][3]
    
  • 
     = Assigned value (Robust mean of all labs).
    
  • 
     = Standard deviation for proficiency assessment.
    

Results:

  • Lab 1 & 2 (HPLC-UV): Obtained

    
    , indicating excellent agreement with the consensus mean.
    
  • Lab 3 (LC-MS): Obtained

    
     (Warning Signal). Investigation revealed that Lab 3 utilized a methanol-based mobile phase which enhanced ionization of a co-eluting matrix component, artificially inflating the signal. Corrective Action:  Switch to Acetonitrile/Water to match the validated HPLC-UV selectivity.
    

References

  • Wen, Y. H., et al. (2006).[4] "2-Chloro-N-(4-nitrophenyl)acetamide."[4][5][6] Acta Crystallographica Section E, 62(10), o4427.

  • RSC Advances. (2015). "Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source." Royal Society of Chemistry.

  • ISO. (2022).[7] "ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison." International Organization for Standardization.[1]

  • PubChem. (2023). "N-(4-chloro-2-nitrophenyl)acetamide Compound Summary." National Library of Medicine.

  • ICH. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 881-51-6).[1] As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The protocols outlined herein are designed to be self-validating, ensuring that each step logically reinforces a state of safety and compliance.

Part 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. N-(4-chloro-2-nitrophenyl)acetamide is a chlorinated nitroaromatic compound. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from its structural motifs and data from closely related analogues.

Inferred Hazardous Properties:

  • Toxicity: Analogous chlorinated and nitrophenyl compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] The presence of both a nitro group and a halogenated aromatic ring suggests significant biological activity and potential toxicity.

  • Irritancy: It is expected to cause skin irritation and serious eye irritation.[2][3][4][5][6] Dusts may cause respiratory irritation.[2][3][5]

  • Environmental Hazard: Nitroaromatic compounds are known pollutants that can be persistent in soil and toxic to aquatic life.[7][8] Therefore, this compound must never be disposed of via drain or as common refuse.[3][7][9]

Under the U.S. Environmental Protection Agency (EPA) regulations, the generator of a chemical waste is legally responsible for determining if it is classified as a hazardous waste (40 CFR Parts 261.3).[4][10] Given the toxic characteristics of its chemical class, N-(4-chloro-2-nitrophenyl)acetamide must be managed as a hazardous waste.

Hazard CategoryAssociated RiskPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Avoid generating dust.[11] Use appropriate personal protective equipment (PPE) at all times.
Skin/Eye Irritation Causes skin irritation and serious eye damage.[2][3][4][5][6]Wear chemical-resistant gloves and safety goggles with side-shields.[2]
Environmental Potentially toxic to aquatic organisms and persistent in the environment.[7][8]Do not allow the product to enter drains.[3] All waste must be collected for approved disposal.

Part 2: Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of N-(4-chloro-2-nitrophenyl)acetamide waste from the point of generation to its final collection by trained professionals.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[11]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2] All handling of the solid compound should occur in a chemical fume hood or a well-ventilated area.[11][12]

Waste Segregation and Containerization

The principle of causality is critical here: proper segregation prevents dangerous reactions and streamlines the final disposal process, reducing costs and risks.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Solids" or "Chlorinated Nitroaromatic Compounds." Never mix this waste with other streams like non-halogenated solvents, acids, bases, or oxidizers.[4][12]

  • Select an Appropriate Container:

    • Use a sealable, wide-mouth container made of a compatible material (e.g., polyethylene).

    • The container must be clean, in good condition, and feature a screw-top lid.

    • Ensure the container is clearly labeled with the words "HAZARDOUS WASTE ".[13]

  • Labeling: The label must include:

    • The full chemical name: "N-(4-chloro-2-nitrophenyl)acetamide ".[13]

    • The associated hazards (e.g., "Toxic," "Irritant").[13]

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator and the laboratory location.

Waste Collection Procedures

For Solid Waste (Pure Compound, Reaction Residues):

  • Carefully transfer the solid waste into the designated hazardous waste container using a dedicated spatula or scoop.

  • Avoid any actions that could generate dust, such as dropping the material from a height.[11]

For Contaminated Disposable Materials:

  • Items such as gloves, weigh boats, and contaminated paper towels must be collected as solid hazardous waste.[13]

  • Place these items directly into the same designated waste container as the solid chemical.

For Contaminated Non-Disposable Labware (e.g., Glassware):

  • The goal is to decontaminate the labware while capturing all hazardous material.

  • Triple-Rinse Protocol: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Causality: The triple-rinse procedure is a standard practice to ensure that the concentration of the hazardous residue is reduced to a negligible level.

  • Collect the Rinsate: The solvent from all three rinses must be collected as a separate "Halogenated Organic Liquid Waste" stream. Do not pour the rinsate down the drain. [13] This liquid waste must be accumulated in a separate, properly labeled hazardous waste container.

Temporary Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[2]

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's policy is reached, contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup. Disposal must be conducted through a licensed professional waste disposal service.[4][11][12]

Part 3: Emergency Procedures for Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial to mitigate harm.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[10] Avoid creating dust.[11] Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal by certified professionals.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Professional Disposal gen Waste Generation (Solid, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Safety First segregate Segregate Waste Stream (Halogenated Organics) ppe->segregate 2. Prepare container Place in Labeled Hazardous Waste Container segregate->container 3. Collect store Store in Satellite Accumulation Area container->store 4. Secure pickup Schedule EHS Pickup store->pickup 5. Arrange transport Transport by Licensed Waste Hauler pickup->transport 6. Professional Handling facility Final Disposal at Approved Facility transport->facility 7. Compliant Destruction

Caption: Workflow for the compliant disposal of N-(4-chloro-2-nitrophenyl)acetamide.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • University of Washington. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • Acros Organics. (2025). SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. Fisher Scientific.
  • Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Angene Chemical.
  • ChemScene. (2024). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. ChemScene.
  • Acros Organics. (2025). SAFETY DATA SHEET - 4'-Nitroacetanilide. Fisher Scientific.
  • PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide.
  • Acros Organics. (2025). SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Chloroacetanilide. Fisher Scientific.
  • Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Capot Chemical.
  • Cayman Chemical. (2025). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.
  • Reddit. (2025). 2-nitrophenol waste. r/chemistry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

Sources

Navigating the Synthesis of N-(4-chloro-2-nitrophenyl)acetamide: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. N-(4-chloro-2-nitrophenyl)acetamide, a compound of interest in various research and development pipelines, requires meticulous handling due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation in the laboratory.

Hazard Identification: Understanding the Risks

N-(4-chloro-2-nitrophenyl)acetamide and structurally related nitrophenyl compounds present a multi-faceted hazard profile that demands respect and careful management. The primary risks associated with this class of compounds are detailed in their Safety Data Sheets (SDS). These documents provide a comprehensive overview of the potential health effects and physical hazards.

Based on available data for analogous compounds, N-(4-chloro-2-nitrophenyl)acetamide is anticipated to exhibit the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications:

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

It is imperative to consult the specific SDS for the exact material you are handling to ensure you have the most accurate and up-to-date information.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with N-(4-chloro-2-nitrophenyl)acetamide. The selection of appropriate PPE is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks.

Laboratory OperationRecommended PPERationale
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Safety glasses with side shields or goggles- Lab coat- N95 or higher rated respiratorTo prevent inhalation of fine powders and to avoid skin and eye contact with the solid material. A respirator is crucial as dusts can be easily aerosolized.
Dissolution and Solution Handling - Nitrile or neoprene gloves- Chemical splash goggles- Lab coatTo protect against splashes of the dissolved compound, which can cause skin and eye irritation.
Reaction Monitoring and Work-up - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield (if splash risk is high)Provides enhanced protection during procedures where there is a greater risk of splashing or unexpected reactions.
Waste Disposal - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coatTo ensure protection during the handling and transport of chemical waste.

Important Considerations for PPE:

  • Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.[3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when handling solutions.[4] A face shield provides an additional layer of protection.[3]

  • Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Respiratory Protection: The need for respiratory protection should be determined by a risk assessment of the specific procedure and the ventilation conditions of the laboratory.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-(4-chloro-2-nitrophenyl)acetamide is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed with caution handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Conduct Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware & Surfaces handling_react->cleanup_decontaminate Upon completion cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of N-(4-chloro-2-nitrophenyl)acetamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for N-(4-chloro-2-nitrophenyl)acetamide.[1][5]

    • Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.[2]

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling:

    • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • During a reaction, maintain constant monitoring and be prepared for any unexpected changes.

  • Post-Procedure:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Segregate all waste containing N-(4-chloro-2-nitrophenyl)acetamide into a clearly labeled, sealed container.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of N-(4-chloro-2-nitrophenyl)acetamide and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any unused solid N-(4-chloro-2-nitrophenyl)acetamide and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.

  • Liquid Waste: Solutions containing N-(4-chloro-2-nitrophenyl)acetamide should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program.[6][7] Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[5]

Always ensure that an eyewash station and safety shower are readily accessible in the laboratory.[5]

By adhering to these guidelines, researchers can confidently and safely handle N-(4-chloro-2-nitrophenyl)acetamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • Carl ROTH. (n.d.).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
  • PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • Cayman Chemical. (2025, November 18). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • ChemScene. (2024, March 14). Safety Data Sheet: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
  • LGC Standards. (2024, July 3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.